molecular formula C25H29N3O4S B1673940 L-706000 free base CAS No. 150481-98-4

L-706000 free base

Numéro de catalogue: B1673940
Numéro CAS: 150481-98-4
Poids moléculaire: 467.6 g/mol
Clé InChI: NIYGLRKUBPNXQS-FYYLOGMGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L 706000 is a bio-active chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

150481-98-4

Formule moléculaire

C25H29N3O4S

Poids moléculaire

467.6 g/mol

Nom IUPAC

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1

Clé InChI

NIYGLRKUBPNXQS-FYYLOGMGSA-N

SMILES isomérique

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@@H]2O

SMILES canonique

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

L 706000;  L706000;  L706000;  MK 499;  MK499;  MK499.

Origine du produit

United States

Foundational & Exploratory

L-706000 Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent hERG Potassium Channel Blocker

This technical guide provides a comprehensive overview of L-706000 free base (also known as MK-499), a potent and specific inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its role within the context of cardiac electrophysiology.

Core Compound Properties and Mechanism of Action

L-706000 is a methanesulfonanilide derivative classified as a Class III antiarrhythmic agent.[1][2] Its primary pharmacological effect is the potent and specific blockade of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiac myocytes.[1][2] The IKr current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting this channel, L-706000 delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac muscle cells. This mechanism is the hallmark of Class III antiarrhythmic drugs and is the basis for their use in studying and potentially treating certain types of cardiac arrhythmias, such as malignant ventricular tachyarrhythmias.[1][3]

Notably, the blocking action of L-706000 on the hERG channel is state-dependent, showing a preferential interaction with the open state of the channel. This results in a use-dependent or frequency-dependent blockade, where the inhibitory effect is more pronounced at higher frequencies of channel activation.

Quantitative Pharmacological Data

The inhibitory potency of L-706000 on the hERG channel has been quantified using various electrophysiological and biochemical assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueAssay TypeCell SystemReference
IC50 32 nMElectrophysiologyNot Specified[1][2]
IC50 123 ± 12 nMTwo-Microelectrode Voltage ClampXenopus oocytes expressing hERG
Ki Not explicitly reported, but can be determined via radioligand binding assaysRadioligand Binding AssayMembranes from cells expressing hERG[4]

Note: The Ki (inhibitory constant) is a measure of binding affinity and can be determined from the IC50 value obtained in a competitive radioligand binding assay using the Cheng-Prusoff equation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of L-706000 with the hERG channel.

Electrophysiological Determination of IC50 (Two-Microelectrode Voltage Clamp)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of L-706000 on hERG channels expressed in Xenopus laevis oocytes using the two-microelectrode voltage clamp (TEVC) technique.

a) Oocyte Preparation:

  • Harvest Stage V-VI oocytes from an anesthetized female Xenopus laevis.

  • Treat the oocytes with collagenase to defolliculate.

  • Inject the oocytes with cRNA encoding the human hERG channel.

  • Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for channel expression.

b) Electrophysiological Recording:

  • Place a hERG-expressing oocyte in a recording chamber continuously perfused with a bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping. One electrode measures the membrane potential, and the other injects current.

  • Hold the oocyte membrane potential at a holding potential of -80 mV.

  • To elicit hERG currents, apply depolarizing voltage steps. A typical protocol involves a step to a positive potential (e.g., +20 mV) for a duration sufficient to open the channels (e.g., 1-2 seconds), followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.

  • To assess use-dependent block, apply repetitive depolarizing pulses at a defined frequency (e.g., 0.1 Hz).

c) IC50 Determination:

  • Record baseline hERG currents in the absence of the compound.

  • Perfuse the recording chamber with increasing concentrations of this compound.

  • At each concentration, allow the drug effect to reach a steady state before recording the inhibited hERG current.

  • Measure the amplitude of the tail current at each concentration.

  • Plot the percentage of current inhibition against the logarithm of the L-706000 concentration.

  • Fit the resulting concentration-response curve with a sigmoidal dose-response equation to determine the IC50 value.

Determination of Ki (Radioligand Binding Assay)

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of L-706000 for the hERG channel.

a) Membrane Preparation:

  • Culture a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

b) Binding Assay:

  • In a multi-well plate, combine the hERG-containing cell membranes, a fixed concentration of a suitable radioligand that binds to the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole), and a range of concentrations of this compound.

  • Define total binding wells (membranes + radioligand) and non-specific binding wells (membranes + radioligand + a high concentration of a known hERG blocker to saturate the specific binding sites).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c) Ki Calculation:

  • Calculate the specific binding at each concentration of L-706000 by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the L-706000 concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the hERG channel.

Visualizations

Signaling Pathway: Cardiac Action Potential and the Role of IKr

CardiacActionPotential Phase4 Phase 4 Resting Potential (~-90mV) Phase0 Phase 0 Depolarization K_in_IK1 K+ Inward Rectifier (I_K1) Phase4->K_in_IK1 Phase1 Phase 1 Initial Repolarization Na_in Na+ Influx (I_Na) Phase0->Na_in Initiates Phase2 Phase 2 Plateau K_out_to K+ Efflux (I_to) Phase1->K_out_to Mediated by Phase3 Phase 3 Repolarization Ca_in Ca2+ Influx (I_Ca,L) Phase2->Ca_in Balanced by K_out_IKr K+ Efflux (I_Kr / hERG) Phase3->K_out_IKr Mediated by K_out_IKs K+ Efflux (I_Ks) Phase3->K_out_IKs L706000 L-706000 L706000->K_out_IKr Blocks

Caption: Cardiac action potential phases and the inhibitory effect of L-706000 on the IKr current.

Experimental Workflow: IC50 Determination via Electrophysiology

ExperimentalWorkflow cluster_Preparation Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis OocytePrep Oocyte Preparation & hERG cRNA Injection Incubation Incubation (2-5 days) OocytePrep->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement VoltageClamp Establish Two-Microelectrode Voltage Clamp Placement->VoltageClamp Baseline Record Baseline hERG Current VoltageClamp->Baseline DrugApplication Apply Increasing Concentrations of L-706000 Baseline->DrugApplication RecordInhibition Record Inhibited hERG Current DrugApplication->RecordInhibition MeasureCurrent Measure Tail Current Amplitude RecordInhibition->MeasureCurrent PlotData Plot % Inhibition vs. [L-706000] MeasureCurrent->PlotData FitCurve Fit Concentration-Response Curve PlotData->FitCurve DetermineIC50 Determine IC50 Value FitCurve->DetermineIC50

Caption: Workflow for determining the IC50 of L-706000 on hERG channels.

Pharmacokinetics and Metabolism

Studies in rats and dogs have shown that the disposition of L-706000 (MK-499) involves both urinary and fecal excretion. In rats, a significant portion of the compound undergoes metabolism, with metabolites formed through N-dealkylation and scission of the benzopyran ring. In contrast, in dogs, a larger proportion of the parent compound is excreted unchanged or as a glucuronide conjugate. The bioavailability of MK-499 was found to be high in dogs but lower in rats, likely due to more extensive first-pass metabolism in the latter.

Chemical Synthesis

A plausible synthetic route for this compound can be inferred from the synthesis of structurally related compounds. A likely approach would involve the coupling of a suitably protected and activated piperazine (B1678402) derivative with a substituted benzopyran moiety. The final steps would involve deprotection and the introduction of the methanesulfonamide (B31651) group. The synthesis would require careful control of stereochemistry to obtain the desired enantiomer.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human or veterinary use. All experiments should be conducted in accordance with appropriate laboratory safety guidelines and regulations.

References

L-706000 Free Base: A Technical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-706000, also known as MK-499, is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Classified as a Class III antiarrhythmic agent, its primary mechanism of action involves the inhibition of the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration. This technical guide provides a comprehensive overview of the pharmacology of L-706000 free base, including its binding affinity, mechanism of action, and data from in vitro and in vivo studies. Detailed experimental methodologies and signaling pathway visualizations are presented to support further research and drug development efforts in the field of cardiac electrophysiology.

Core Pharmacology

L-706000 (MK-499) is a methanesulfonanilide derivative that exhibits high affinity for the hERG potassium channel.[1] This channel is critical for the repolarization phase of the cardiac action potential. By blocking the IKr current, L-706000 prolongs the action potential duration and the effective refractory period in cardiac myocytes, which are hallmark characteristics of a Class III antiarrhythmic agent. Its primary therapeutic potential lies in the management of malignant ventricular tachyarrhythmias.[1][2]

Mechanism of Action

L-706000 is an open-channel blocker of the hERG potassium channel.[3] This means it preferentially binds to the channel when it is in its open conformation. The binding site for L-706000 is located within the inner vestibule of the channel's pore, behind the activation gate. Key amino acid residues within the S6 domain, particularly Y652 and F656, have been identified as critical for the high-affinity binding of L-706000.[4]

A significant characteristic of L-706000's interaction with the hERG channel is the phenomenon of "trapping."[5] Once bound to the open channel, the drug can become trapped within the pore as the channel deactivates and closes. This trapping mechanism contributes to its potency and use-dependent effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-706000 (MK-499) from various in vitro and in vivo studies.

Table 1: In Vitro Potency of L-706000 (MK-499)
TargetCell LineAssay TypeParameterValueReference
hERG K+ ChannelXenopus oocytesTwo-microelectrode voltage clampIC50123 ± 12 nM[3]
hERG K+ ChannelHEK-293 cellsWhole-cell patch clampIC5021 nM[6]
Canine ERG K+ ChannelHEK-293 cellsWhole-cell patch clampIC5015 nM[6]
Canine ERG K+ ChannelHEK-293 cells[35S]MK-499 binding displacementIC500.6 nM[6]
hERG K+ ChannelN/AN/AIC5032 nM[1]
Table 2: In Vivo Pharmacokinetics of L-706000 (MK-499)
SpeciesDoseBioavailabilityPrimary Route of ExcretionReference
Rat6.25 mg/kg (oral)17%Feces (78 ± 7%)[2]
Dog1 mg/kg (oral)100%Feces (76 ± 3%)[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is designed to measure hERG potassium currents in a heterologous expression system (e.g., HEK-293 cells) and to determine the inhibitory concentration (IC50) of L-706000.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 36°C).

    • The external solution contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to a potential between 0 mV and +20 mV is applied for 1-2 seconds.

    • This is followed by a repolarizing step to a potential of -50 mV to -60 mV to record the characteristic large tail current, which is used to quantify the current amplitude.

  • Drug Application:

    • L-706000 is prepared in a stock solution and diluted to the desired concentrations in the external solution.

    • The drug is applied to the cells via a perfusion system.

  • Data Analysis:

    • The peak tail current amplitude is measured before and after drug application.

    • The percentage of current inhibition is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Radioligand Binding Assay for Canine ERG Channel

This assay is used to determine the binding affinity of L-706000 to the canine ERG (cERG) channel.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK-293 cells stably expressing the cERG channel.

  • Binding Reaction:

    • Cell membranes are incubated with a fixed concentration of radiolabeled [35S]MK-499.

    • Increasing concentrations of unlabeled L-706000 are added to compete for binding.

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

    • The IC50 value (the concentration of L-706000 that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L-706000 and a typical experimental workflow.

hERG_Channel_Blockade cluster_AP Cardiac Action Potential cluster_hERG hERG K+ Channel Activity Phase3 Phase 3 (Repolarization) hERG_Open hERG Channel Opens Phase3->hERG_Open triggers Phase4 Phase 4 (Resting Potential) K_Efflux K+ Efflux (IKr) hERG_Open->K_Efflux allows hERG_Closed hERG Channel Closes hERG_Open->hERG_Closed K_Efflux->Phase4 leads to L706000 L-706000 (MK-499) L706000->hERG_Open blocks Electrophysiology_Workflow Start Start: hERG-expressing cells Patch Establish Whole-Cell Patch Clamp Start->Patch Record_Control Record Baseline hERG Current Patch->Record_Control Apply_Drug Apply L-706000 (various concentrations) Record_Control->Apply_Drug Record_Drug Record hERG Current in presence of drug Apply_Drug->Record_Drug Washout Washout Drug Record_Drug->Washout Analyze Analyze Data: Calculate % Inhibition Record_Drug->Analyze Determine_IC50 Determine IC50 Analyze->Determine_IC50 End End Determine_IC50->End PKC_Modulation GPCR Gq-coupled Receptor (e.g., M3 Muscarinic) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates hERG_Channel hERG K+ Channel PKC->hERG_Channel phosphorylates Reduced_Current Reduced IKr Current hERG_Channel->Reduced_Current leads to

References

An In-depth Technical Guide to the Core Structure and Activity of L-706,000 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706,000, also known by its code name MK-499, is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[1][2] This channel is critical for cardiac repolarization, and its blockade can lead to a prolongation of the QT interval, a phenomenon associated with an increased risk of potentially fatal cardiac arrhythmias.[3] Consequently, L-706,000 serves as a crucial research tool for studying the pharmacology and toxicology of the hERG channel, and understanding its interactions is paramount for the development of safer pharmaceuticals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of L-706,000 free base, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

The definitive chemical structure of L-706,000 free base is represented by the following IUPAC name, molecular formula, and structural identifiers.

  • IUPAC Name: N-(1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxy-1,2'-spiro[chromane-2,4'-piperidin]-6-yl)methanesulfonamide

  • CAS Number: 161799-18-4[1][4]

  • Molecular Formula: C₂₅H₂₉N₃O₄S[5]

  • Molecular Weight: 467.58 g/mol [5]

  • SMILES: CS(=O)(=O)Nc1ccc2c(c1)--INVALID-LINK--CC3(CCN(CC3)[C@H]4CCc5cc(C#N)ccc5C4)O2[5]

  • InChI: InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1[5]

A two-dimensional representation of the L-706,000 free base structure is provided below:

2D Structure of L-706,000 free base
Physicochemical Data

A summary of the key physicochemical and pharmacological properties of L-706,000 free base is presented in the table below for easy reference and comparison.

PropertyValueReference
IC₅₀ (hERG) 32 nM[1][2]
IC₅₀ (canine ERG) 15 nM[6]
IC₅₀ (human ERG) 21 nM[6]
pKa (piperidine) 7.86[4]
pKa (methanesulfonamide) 9.52[4]

Biological Activity and Mechanism of Action

L-706,000 is a high-affinity antagonist of the hERG potassium channel. Its primary mechanism of action involves the direct blockade of the ion channel pore, thereby inhibiting the outward flow of potassium ions that is essential for the repolarization phase of the cardiac action potential.

Signaling Pathway: Interaction with the hERG Channel

L-706,000 binds to a specific site within the inner vestibule of the hERG channel pore. This binding is not a simple occlusion but rather a complex interaction with several key amino acid residues. Studies have identified that L-706,000 interacts with residues in both the pore helix and the S6 transmembrane domain of the hERG channel protein.[7] The key interacting residues are Threonine 623 (T623), Valine 625 (V625), Glycine 648 (G648), Tyrosine 652 (Y652), and Phenylalanine 656 (F656).[7] The interaction with these residues, particularly the aromatic residues Y652 and F656 which are unique to the eag/erg family of potassium channels, is thought to be responsible for the high affinity and specificity of L-706,000 for the hERG channel.[7]

The following diagram illustrates the binding of L-706,000 to the hERG channel and the subsequent inhibition of potassium ion flux.

L706000_hERG_Interaction cluster_membrane Cell Membrane cluster_hERG hERG Channel Pore Pore/Inner Vestibule S6_Domain S6 Domain (Y652, F656, G648) Pore_Helix Pore Helix (T623, V625) K_ion_out K+ Ion (Extracellular) Pore->K_ion_out L706000 L-706,000 L706000->Pore Binds to inner vestibule L706000->K_ion_out K_ion_in K+ Ion (Intracellular) K_ion_in->Pore Normal K+ Efflux

Caption: Binding of L-706,000 to the hERG channel pore, blocking K+ efflux.

Experimental Protocols

The primary method for characterizing the activity of hERG channel blockers like L-706,000 is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in living cells.

Whole-Cell Patch-Clamp Protocol for L-706,000 Activity

This protocol is designed for assessing the inhibitory effect of L-706,000 on hERG channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

I. Cell Preparation:

  • Culture mammalian cells stably expressing the hERG channel in appropriate media and conditions.

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

II. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 4 K-ATP, 5 EGTA. Adjust pH to 7.3 with KOH.

  • L-706,000 Stock Solution: Prepare a 10 mM stock solution of L-706,000 free base in DMSO. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of L-706,000 in the external solution to achieve the desired final concentrations for testing.

III. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single, isolated cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.

  • Record baseline hERG currents in the external solution until a stable recording is achieved.

  • Perfuse the recording chamber with the working solutions of L-706,000 at various concentrations.

  • Record the hERG currents at each concentration until a steady-state block is achieved.

  • Wash out the compound with the external solution to assess the reversibility of the block.

IV. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at -50 mV.

  • Normalize the current amplitude in the presence of L-706,000 to the baseline current.

  • Plot the percentage of current inhibition as a function of the L-706,000 concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to determine the IC₅₀ of L-706,000.

Patch_Clamp_Workflow Start Start: Cell Culture (hERG expressing cells) Plating Plate Cells on Coverslips Start->Plating Recording_Setup Transfer to Recording Chamber Plating->Recording_Setup Patching Establish Whole-Cell Patch Clamp Recording_Setup->Patching Baseline Record Baseline hERG Current Patching->Baseline Drug_Application Apply L-706,000 (Increasing Concentrations) Baseline->Drug_Application Record_Block Record Steady-State hERG Block Drug_Application->Record_Block Record_Block->Drug_Application Next Concentration Washout Washout Compound Record_Block->Washout Data_Analysis Analyze Data: - Measure Tail Current - Normalize Data Washout->Data_Analysis IC50_Calc Calculate IC50 (Hill Equation) Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: Workflow for determining the IC50 of L-706,000 using patch clamp.

Conclusion

L-706,000 free base is a well-characterized and potent hERG channel blocker that serves as an indispensable tool in cardiovascular research and drug safety assessment. Its high affinity and specific binding to key residues within the channel pore make it a valuable probe for understanding the molecular mechanisms of hERG channel function and drug-induced cardiotoxicity. The detailed structural information, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this important compound.

References

The Discovery and Developmental Journey of L-706000 (MK-499): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Potent hERG Channel Blocker Investigated for Cardiac Arrhythmias

Abstract

L-706000, also known as MK-499, is a potent and selective Class III antiarrhythmic agent synthesized and investigated by Merck Research Laboratories. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of L-706000 free base. It details the compound's mechanism of action as a high-affinity blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of the cardiac action potential. This document summarizes key quantitative data, outlines experimental protocols used in its characterization, and presents signaling pathway and workflow diagrams to elucidate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of a significant compound in the study of cardiac electrophysiology and antiarrhythmic drug design.

Introduction: The Quest for a Novel Class III Antiarrhythmic Agent

The development of L-706000 (MK-499) emerged from the intensive search for novel Class III antiarrhythmic drugs. These agents are characterized by their ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) without significantly affecting cardiac conduction velocity. This mechanism was considered a promising approach for the management of re-entrant arrhythmias, a common cause of life-threatening ventricular tachyarrhythmias.

L-706000 was identified by researchers at Merck Research Laboratories as a potent methanesulfonanilide derivative with a high affinity and specificity for the rapidly activating component of the delayed rectifier potassium current (IKr).[1] This current, crucial for the repolarization of the cardiac action potential, is conducted by the protein channel encoded by the hERG gene. The selective blockade of the hERG channel is the primary mechanism through which L-706000 exerts its antiarrhythmic effects.

Discovery and History

While specific details regarding the exact timeline and individual scientists leading the initial discovery of L-706000 at Merck Research Laboratories are not extensively documented in publicly available literature, its development as an investigational class III antiarrhythmic agent for the treatment of malignant ventricular tachyarrhythmias is well-established.[1] The compound, systematically named (+)-N-[1'-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide, was a key focus of preclinical research aimed at understanding the molecular pharmacology of hERG channel blockade. Despite promising preclinical data, there is no public record of L-706000 (MK-499) advancing into extensive clinical trials, and information regarding the reasons for the apparent discontinuation of its development is not available.

Mechanism of Action: A Potent and Specific hERG Channel Blocker

L-706000 functions as a highly potent and selective blocker of the hERG (Kv11.1) potassium channel. This channel is responsible for conducting the IKr current, a critical outward potassium current that contributes to the repolarization phase (Phase 3) of the cardiac action potential. By blocking this channel, L-706000 delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac myocytes.

Molecular Interaction with the hERG Channel

Studies have elucidated the molecular basis of L-706000's high-affinity binding to the hERG channel. The binding site is located within the inner vestibule of the channel's pore. Specific amino acid residues within the S6 transmembrane domain and the pore helix are crucial for this interaction. Key residues identified through mutagenesis studies include Threonine 623 (T623), Valine 625 (V625), Glycine 648 (G648), Tyrosine 652 (Y652), and Phenylalanine 656 (F656).

L-706000 is an "open-channel blocker," meaning it preferentially binds to the channel when it is in the open conformation. Furthermore, it exhibits a "trapping" mechanism, where the drug molecule becomes trapped within the channel's inner cavity upon channel closure (deactivation), leading to a very slow rate of dissociation and a cumulative effect with repetitive channel opening.[2]

cluster_membrane Cell Membrane cluster_effect Electrophysiological Effect hERG_closed hERG Channel (Closed) hERG_open hERG Channel (Open) hERG_closed->hERG_open Depolarization hERG_open->hERG_closed Repolarization hERG_inactivated hERG Channel (Inactivated) hERG_open->hERG_inactivated Sustained Depolarization hERG_blocked hERG Channel (Blocked by L-706000) hERG_open->hERG_blocked hERG_inactivated->hERG_open Repolarization IKr_block Blockade of IKr Current hERG_blocked->IKr_block L706000 L-706000 (MK-499) L706000->hERG_blocked Binds to open channel APD_prolongation Action Potential Duration Prolongation IKr_block->APD_prolongation ERP_increase Effective Refractory Period Increase APD_prolongation->ERP_increase Antiarrhythmic_effect Antiarrhythmic Effect ERP_increase->Antiarrhythmic_effect

Figure 1. Mechanism of action of L-706000 (MK-499) on the hERG potassium channel.

Quantitative Data

The following tables summarize the key quantitative data reported for L-706000 (MK-499) from preclinical studies.

Table 1: In Vitro Potency

ParameterValueCell LineMethodReference
IC50 32 nMXenopus oocytes expressing hERGElectrophysiology[2]

Table 2: Preclinical Pharmacokinetics in Animal Models [1]

SpeciesRouteDoseBioavailabilityUrinary Excretion (% of dose)Fecal Excretion (% of dose)Biliary Excretion (0-24h, % of dose)
Rat IV0.5 mg/kg-21 ± 368 ± 6-
Oral6.25 mg/kg17%10 ± 278 ± 739 ± 5 (³H), 41 ± 18 (¹⁴C)
Dog IV0.1 mg/kg-16 ± 375 ± 4-
Oral1 mg/kg100%12 ± 276 ± 334 (³H)

Table 3: In Vivo Efficacy in a Canine Model of Myocardial Infarction

Dose (µg/kg, IV)Protection against PVS-induced Ventricular TachycardiaIncidence of Lethal Ischemic Arrhythmias
1.0 45% (5/11)64% (7/11)
3.0 75% (9/12)50% (6/12)
10.0 91% (10/11)36% (4/11)
Vehicle -85% (34/40)
PVS: Programmed Ventricular Stimulation

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

The primary method for characterizing the inhibitory effect of L-706000 on the hERG channel is the whole-cell patch-clamp technique.

  • Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus oocytes are stably or transiently transfected with the hERG cDNA to express the hERG potassium channels.

  • Electrophysiological Recording:

    • Cells are placed in a recording chamber and superfused with an external solution.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ionic currents across the entire cell membrane.

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a negative holding potential (e.g., -80 mV) where the hERG channels are predominantly in the closed state.

    • Depolarizing voltage steps are applied to activate and then inactivate the channels.

    • A subsequent repolarizing step to a negative potential (e.g., -50 mV) elicits a large outward "tail" current as the channels recover from inactivation and transition to the open state before closing.

    • The peak amplitude of this tail current is measured as an indicator of the hERG channel activity.

  • Compound Application and Data Analysis:

    • L-706000 is applied to the external solution at various concentrations.

    • The percentage of inhibition of the hERG tail current is calculated for each concentration.

    • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

cluster_workflow Patch-Clamp Experimental Workflow start Start cell_prep Prepare hERG-expressing cells (e.g., HEK293) start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch baseline Record baseline hERG current using voltage-clamp protocol patch->baseline compound_app Apply L-706000 at varying concentrations baseline->compound_app record_inhibition Record hERG current in the presence of L-706000 compound_app->record_inhibition data_analysis Analyze data: - Calculate % inhibition - Generate concentration-response curve - Determine IC50 record_inhibition->data_analysis end End data_analysis->end

Figure 2. Workflow for determining hERG channel inhibition by L-706000.

In Vivo Electrophysiology in a Canine Model
  • Animal Model: Anesthetized dogs with a healed anterior myocardial infarction are used to create a substrate for re-entrant ventricular arrhythmias.

  • Surgical Preparation: Catheters are placed in the heart for programmed electrical stimulation (PES) and recording of intracardiac electrograms. An occluder is placed around a coronary artery to induce ischemia.

  • Programmed Electrical Stimulation (PES): A series of electrical stimuli with decreasing coupling intervals are delivered to the ventricle to induce ventricular tachycardia.

  • Ischemia Induction: The coronary artery is occluded to induce myocardial ischemia, which can trigger lethal ventricular arrhythmias.

  • Drug Administration: L-706000 is administered intravenously at different doses.

  • Data Collection and Analysis: The efficacy of L-706000 is assessed by its ability to prevent the induction of ventricular tachycardia by PES and to reduce the incidence of lethal arrhythmias during ischemia. Electrophysiological parameters such as the QT interval and ventricular refractoriness are also measured.

Conclusion

L-706000 (MK-499) represents a significant milestone in the exploration of Class III antiarrhythmic agents. Its high potency and selectivity for the hERG potassium channel provided a valuable pharmacological tool for dissecting the role of IKr in cardiac repolarization and arrhythmogenesis. The detailed understanding of its interaction with the hERG channel at a molecular level has contributed to the broader knowledge base of drug-ion channel interactions and has informed the development of safer pharmaceuticals by enabling early screening for hERG liability. While L-706000 itself did not proceed to become a marketed drug, the extensive preclinical research conducted with this compound has had a lasting impact on the fields of cardiac electrophysiology and drug safety assessment. The data and experimental methodologies associated with its development continue to be relevant for scientists and researchers in the ongoing quest for safer and more effective treatments for cardiac arrhythmias.

References

General Principles of Drug-Induced Long QT Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for scientific literature and data regarding "L-706000 free base" for the study of Long QT Syndrome (LQTS) did not yield specific information on this compound. Extensive queries across multiple scientific databases and search engines failed to identify any published research detailing its mechanism of action, effects on cardiac ion channels, or its use in experimental protocols related to LQTS.

The lack of available data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams. It is possible that "this compound" may be an internal compound designation not yet in the public domain, a less common chemical name, or an incorrect identifier.

For researchers, scientists, and drug development professionals interested in the study of drug-induced LQTS, the general principles and methodologies remain crucial. Below is a generalized overview of the core concepts and experimental approaches typically employed in this field of research.

Long QT Syndrome is a cardiac disorder characterized by a prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP). Drug-induced LQTS is a common form of acquired LQTS, often resulting from the unintended blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization.

Key Ion Channels in Cardiac Repolarization

Several ion channels are involved in the cardiac action potential. The primary target for drugs that cause LQTS is the rapid delayed rectifier potassium current (IKr), conducted by the hERG channel. However, effects on other channels can also contribute to or mitigate the risk of arrhythmia.

Table 1: Key Cardiac Ion Channels in Drug-Induced LQTS

Ion ChannelCurrentRole in Action PotentialCommon Effect of QT-Prolonging Drugs
hERG (KCNH2)IKrRepolarization (Phase 3)Blockade
KCNQ1/KCNE1IKsRepolarization (Phase 3)Blockade (less common)
SCN5AINaDepolarization (Phase 0)Late current enhancement or blockade
CACNA1CICa,LPlateau (Phase 2)Blockade or enhancement

Experimental Protocols for Assessing Proarrhythmic Risk

A comprehensive assessment of a compound's potential to cause LQTS involves a tiered approach, from in vitro channel screening to in vivo and clinical studies.

In Vitro hERG Assay

This is a primary screening assay to determine if a compound blocks the hERG channel.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are commonly used.

  • Method: Whole-cell patch-clamp electrophysiology is the gold standard. Automated patch-clamp systems are often used for higher throughput.

  • Protocol:

    • Cells are cultured to an appropriate confluency.

    • Individual cells are patched with a microelectrode.

    • A specific voltage protocol is applied to elicit IKr. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

    • The baseline current is recorded.

    • The compound of interest is perfused at various concentrations.

    • The effect of the compound on the IKr tail current is measured.

    • Data is used to generate a concentration-response curve and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

In Vitro Cardiac Action Potential Studies

These studies assess the effect of a compound on the overall action potential morphology in isolated cardiac preparations.

  • Preparation: Purkinje fibers, ventricular papillary muscles, or isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Method: Sharp microelectrode or patch-clamp recording.

  • Protocol:

    • The cardiac preparation is placed in a tissue bath and superfused with oxygenated Tyrode's solution at a physiological temperature.

    • The preparation is stimulated at a constant frequency (e.g., 1 Hz).

    • A stable baseline action potential is recorded.

    • The compound is added to the superfusate at increasing concentrations.

    • Changes in action potential parameters are measured, primarily the Action Potential Duration at 90% repolarization (APD90).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic of LQTS and the typical workflow for its investigation.

cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organ Level Drug Drug hERG_Channel hERG K+ Channel Drug->hERG_Channel Blockade IKr_Current IKr Current hERG_Channel->IKr_Current Reduction Action_Potential Action Potential IKr_Current->Action_Potential APD_Prolongation APD Prolongation Action_Potential->APD_Prolongation Delayed Repolarization QT_Interval QT Interval APD_Prolongation->QT_Interval LQTS Long QT Syndrome QT_Interval->LQTS Prolongation

Caption: Signaling pathway from hERG channel blockade to Long QT Syndrome.

Start Start In_Vitro_hERG In Vitro hERG Assay (Patch Clamp) Start->In_Vitro_hERG IC50_Determination Determine IC50 In_Vitro_hERG->IC50_Determination High_Risk High Risk? (Low IC50) IC50_Determination->High_Risk In_Vitro_APD In Vitro Action Potential Assay (e.g., Purkinje Fiber) High_Risk->In_Vitro_APD No Stop_Development Stop/Redesign High_Risk->Stop_Development Yes APD_Prolongation_Check APD Prolongation? In_Vitro_APD->APD_Prolongation_Check In_Vivo_QT In Vivo QT Study (e.g., Telemetered Dog) APD_Prolongation_Check->In_Vivo_QT No APD_Prolongation_Check->Stop_Development Yes QTc_Prolongation_Check QTc Prolongation? In_Vivo_QT->QTc_Prolongation_Check Clinical_TQT Thorough QT (TQT) Study in Humans QTc_Prolongation_Check->Clinical_TQT No QTc_Prolongation_Check->Stop_Development Yes Proceed Proceed with Caution Clinical_TQT->Proceed

Caption: Experimental workflow for assessing proarrhythmic risk of a compound.

Should "this compound" be an alternative name for a known compound, providing a more common chemical name, CAS number, or a reference to a publication would allow for a more targeted and successful literature search to generate the detailed technical guide as originally requested.

L-706000 Free Base: A Technical Guide to its Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 free base, also known as MK-499, is a potent pharmaceutical compound primarily investigated for its activity as a Class III antiarrhythmic agent. Its principal mechanism of action involves the selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, a critical component in the repolarization of the cardiac action potential. This technical guide provides an in-depth analysis of the target specificity of L-706000, focusing on its primary target, and outlines the experimental methodologies used for its characterization. While comprehensive public data on its broader selectivity profile is limited, this document also details the standard industry practices for assessing off-target effects.

Core Target: hERG Potassium Channel

The primary molecular target of L-706000 is the hERG (KCNH2) voltage-gated potassium channel. Blockade of this channel leads to a prolongation of the cardiac action potential duration, the defining characteristic of Class III antiarrhythmic drugs. This effect is intended to terminate and prevent re-entrant arrhythmias.

Quantitative Data

The inhibitory potency of L-706000 on the hERG channel has been quantified through electrophysiological studies.

CompoundTargetIC50Assay TypeCell Line
L-706000 (MK-499) free basehERG Channel32 nM[1][2]Electrophysiology (Patch Clamp)Not explicitly stated, but typically HEK293 or CHO cells expressing hERG

Target Specificity Profile

Standard industry practice involves utilizing safety pharmacology panels, such as those offered by companies like Eurofins Discovery (formerly CEREP), to assess for unintended activities. These panels typically include a broad range of targets relevant to physiological functions and known drug side effects. While specific data for L-706000 is not public, a typical safety panel would assess its binding affinity or functional activity against targets such as:

  • Other Ion Channels: Sodium channels (e.g., Nav1.5), calcium channels (e.g., Cav1.2), and other potassium channels.

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, muscarinic, dopaminergic, serotonergic, and histaminergic receptors.

  • Kinases: A broad panel of kinases to assess potential for interference with signaling pathways.

  • Enzymes and Transporters: Various enzymes (e.g., COX, PDE) and transporters (e.g., DAT, SERT, NET).

Without such data, a definitive statement on the broader selectivity of L-706000 cannot be made. However, its potent and specific action on the hERG channel has been the focus of its pharmacological characterization.

Signaling Pathway

L-706000 directly interacts with the hERG potassium channel, which plays a crucial role in the repolarization phase of the cardiac action potential in ventricular myocytes.

cluster_membrane Cardiomyocyte Membrane Nav1.5 Voltage-gated Na+ Channel (Nav1.5) Plateau Plateau Nav1.5->Plateau Cav1.2 L-type Ca2+ Channel (Cav1.2) hERG hERG K+ Channel (IKr) Repolarization Repolarization hERG->Repolarization K+ efflux Other_K Other K+ Channels (IKs, IK1) Other_K->Repolarization K+ efflux Depolarization Depolarization Depolarization->Nav1.5 Opens Plateau->Cav1.2 Opens Plateau->Repolarization Leads to Repolarization->hERG Opens Repolarization->Other_K Opens L706000 L-706000 L706000->hERG Blocks

Cardiac Action Potential Ion Channel Activity

Experimental Protocols

The determination of the inhibitory activity of L-706000 on the hERG channel is primarily achieved through the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of a compound with an ion channel.

Objective: To measure the inhibitory effect of L-706000 on the hERG potassium current.

Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably transfected with the human hERG gene.

Methodology:

  • Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a single-cell suspension.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of approximately 1-2 µm. The pipette is filled with an intracellular solution containing a potassium salt (e.g., KCl or K-gluconate) and buffered to a physiological pH.

  • Gigaseal Formation: Under a microscope, the micropipette is brought into contact with a single cell. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction or a voltage transient is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp Protocol: The cell membrane potential is controlled by a voltage-clamp amplifier. To elicit hERG currents, a specific voltage protocol is applied. A typical protocol involves:

    • Holding the membrane potential at a negative value (e.g., -80 mV) to keep the channels in a closed state.

    • A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels.

    • A repolarizing step back to a negative potential (e.g., -50 mV) to allow the channels to recover from inactivation and transiently open, which generates a characteristic "tail current."

  • Compound Application: The cell is perfused with an extracellular solution containing a vehicle control (e.g., DMSO). Once a stable baseline hERG current is recorded, the solution is switched to one containing a known concentration of L-706000. This is typically done in a cumulative manner with increasing concentrations.

  • Data Acquisition and Analysis: The hERG tail current amplitude is measured before and after the application of L-706000. The percentage of current inhibition is calculated for each concentration. The data are then fitted to a concentration-response curve to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells (e.g., HEK293) Gigaseal Form Gigaseal between pipette and cell Cell_Culture->Gigaseal Pipette_Fabrication Fabricate glass micropipettes Pipette_Fabrication->Gigaseal Solutions Prepare intracellular and extracellular solutions Solutions->Gigaseal Whole_Cell Establish whole-cell configuration Gigaseal->Whole_Cell Voltage_Protocol Apply voltage-clamp protocol to elicit hERG current Whole_Cell->Voltage_Protocol Baseline Record stable baseline current Voltage_Protocol->Baseline Compound_App Perfuse with increasing concentrations of L-706000 Baseline->Compound_App Record_Inhibition Record inhibited hERG current Compound_App->Record_Inhibition Measure_Current Measure tail current amplitude Record_Inhibition->Measure_Current Calc_Inhibition Calculate % inhibition for each concentration Measure_Current->Calc_Inhibition Curve_Fit Fit concentration-response curve Calc_Inhibition->Curve_Fit IC50 Determine IC50 value Curve_Fit->IC50

Whole-Cell Patch-Clamp Workflow

Conclusion

This compound is a potent and well-characterized blocker of the hERG potassium channel, with an IC50 in the low nanomolar range. This activity is consistent with its classification as a Class III antiarrhythmic agent. While its primary target has been clearly identified, a comprehensive public profile of its activity against a broader range of molecular targets is not available. The experimental protocols for characterizing hERG channel inhibition, particularly the whole-cell patch-clamp technique, are well-established and provide a robust method for quantifying the potency of compounds like L-706000. For a complete understanding of its safety and potential off-target effects, further assessment using broad pharmacology screening panels would be necessary.

References

Methodological & Application

Application Notes and Protocols for L-706000 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000, also known as MK-499, is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] As a class III antiarrhythmic agent, it is a critical tool for studying cardiac electrophysiology, particularly the mechanisms of ventricular tachyarrhythmias and the potential for drug-induced QT prolongation.[3] These application notes provide detailed experimental protocols for the use of L-706000 free base in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

PropertyValue
Synonyms MK-499
Molecular Formula C₂₈H₃₅N₃O₄S
Molecular Weight 525.66 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability. Stock solutions should be stored at -20°C or -80°C.

Mechanism of Action

L-706000 exerts its pharmacological effect by binding to the pore region of the hERG potassium channel. This binding event blocks the outward flow of potassium ions during the repolarization phase of the cardiac action potential. The inhibition of this current, known as IKr, leads to a prolongation of the action potential duration and, consequently, an increase in the QT interval on an electrocardiogram. The slow recovery from block by L-706000 is attributed to the trapping of the molecule within the inner vestibule of the channel by the closure of the activation gate.[1]

L706000_Mechanism_of_Action cluster_inhibition L706000 L-706000 hERG hERG K+ Channel (Pore Domain) L706000->hERG Binds to & Blocks IKr IKr Current hERG->IKr Generates IKr_Inhibition IKr Inhibition Repolarization Cardiac Repolarization IKr->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Determines QT_Interval QT Interval APD->QT_Interval Reflected in Repolarization_Delay Delayed Repolarization IKr_Inhibition->Repolarization_Delay Leads to APD_Prolongation APD Prolongation Repolarization_Delay->APD_Prolongation Causes QT_Prolongation QT Prolongation APD_Prolongation->QT_Prolongation Results in

Caption: Signaling pathway of L-706000 action on cardiac myocytes.

Quantitative Data Summary

ParameterSpecies/SystemValueReference
IC₅₀ (hERG block) Xenopus oocytes expressing hERG32 nM[1]
Oral Bioavailability Rat17%[4]
Oral Bioavailability Dog100%[4]
IV Dose (Rat) Rat0.5 mg/kg[4]
Oral Dose (Rat) Rat6.25 mg/kg[4]
IV Dose (Dog) Dog0.1 mg/kg[4]
Oral Dose (Dog) Dog1.0 mg/kg[4]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol details the measurement of hERG channel currents in a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.

1. Cell Culture:

  • Culture hERG-expressing cells in the appropriate medium supplemented with antibiotics and selection agents.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solution Preparation:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • L-706000 Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant flow rate.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal on a single, healthy-looking cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before applying voltage protocols.

4. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -50 mV for 2 seconds to record the deactivating tail current. This tail current is a measure of the hERG current.

  • Apply this protocol at a frequency of 0.05 Hz (every 20 seconds).

  • After obtaining a stable baseline recording, perfuse the chamber with external solution containing L-706000 at various concentrations.

  • Record the current at each concentration until a steady-state block is achieved.

5. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV in the absence and presence of L-706000.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells Patch_Clamp Perform whole-cell patch-clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare internal and external solutions Solution_Prep->Patch_Clamp Drug_Prep Prepare L-706000 dilutions Drug_Prep->Patch_Clamp Voltage_Protocol Apply voltage-clamp protocol Patch_Clamp->Voltage_Protocol Data_Acquisition Record hERG currents Voltage_Protocol->Data_Acquisition Measure_Current Measure tail current amplitude Data_Acquisition->Measure_Current Calc_Inhibition Calculate % inhibition Measure_Current->Calc_Inhibition CR_Curve Generate concentration- response curve and IC50 Calc_Inhibition->CR_Curve

Caption: Workflow for in vitro hERG channel blocking assay.
In Vivo Assessment of Cardiac Arrhythmia

This protocol provides a general framework for assessing the pro-arrhythmic potential of L-706000 in a rodent model. Specific parameters may need to be optimized based on the animal species and strain.

1. Animal Model:

  • Use adult male Sprague-Dawley rats (250-300g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals to the facility for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administer L-706000 via oral gavage at doses ranging from 1 to 10 mg/kg. A vehicle control group should be included. Dosing information from metabolic studies can inform dose selection.[4]

3. Electrocardiogram (ECG) Monitoring:

  • Anesthetize the animals (e.g., with isoflurane).

  • Place subcutaneous electrodes for a lead II ECG recording.

  • Record a baseline ECG for at least 30 minutes before drug administration.

  • Continuously monitor the ECG for at least 4 hours post-dose.

4. Arrhythmia Induction (Optional):

  • To increase the sensitivity of the model, programmed electrical stimulation (PES) can be performed to induce arrhythmias.

  • This involves the insertion of a catheter with pacing electrodes into the right ventricle via the jugular vein.

  • A series of programmed electrical stimuli are delivered to the ventricle to assess its vulnerability to tachyarrhythmias.

5. Data Analysis:

  • Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (QTc).

  • Quantify the incidence, duration, and severity of any spontaneous or induced ventricular arrhythmias (e.g., ventricular tachycardia, torsades de pointes).

  • Compare the results from the L-706000-treated groups to the vehicle control group.

In_Vivo_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Anesthesia Anesthetize Animal Animal_Acclimatization->Anesthesia Drug_Formulation Formulate L-706000 Drug_Admin Administer L-706000 or Vehicle Drug_Formulation->Drug_Admin ECG_Baseline Record Baseline ECG Anesthesia->ECG_Baseline ECG_Baseline->Drug_Admin ECG_Monitoring Continuous ECG Monitoring Drug_Admin->ECG_Monitoring Arrhythmia_Induction Arrhythmia Induction (Optional) ECG_Monitoring->Arrhythmia_Induction ECG_Analysis Analyze ECG Parameters (QTc) ECG_Monitoring->ECG_Analysis Arrhythmia_Quantification Quantify Arrhythmia Incidence Arrhythmia_Induction->Arrhythmia_Quantification Statistical_Analysis Statistical Comparison ECG_Analysis->Statistical_Analysis Arrhythmia_Quantification->Statistical_Analysis

Caption: Workflow for in vivo assessment of cardiac arrhythmia.

Disclaimer

These protocols are intended as a guide for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use, and laboratory safety. Investigators should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for L-706000 Free Base in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 free base, also known as MK-499, is a potent and specific blocker of the human Ether-a-go-go-Related Gene (hERG) potassium channel. As a Class III antiarrhythmic agent, it selectively prolongs the cardiac action potential, a mechanism crucial for the treatment of certain cardiac arrhythmias. However, the blockade of hERG channels is also a primary cause of drug-induced long QT syndrome, which can lead to life-threatening arrhythmias like Torsades de Pointes. Therefore, understanding the interaction of compounds with the hERG channel is a critical aspect of cardiac safety assessment in drug development.

These application notes provide detailed protocols for utilizing this compound in patch clamp experiments to study its effects on hERG channels. The whole-cell patch clamp technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.

Mechanism of Action

L-706000 is a high-affinity blocker of the hERG potassium channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 32 nM.[1][2] It exhibits a preferential block of the open state of the hERG channel.[1][3] This means that the drug has a higher affinity for the channel when it is in its conducting conformation. Consequently, the inhibitory effect of L-706000 is use-dependent, becoming more pronounced with repetitive channel activation.[3][4] The block by MK-499 has been shown to be largely independent of voltage and the direction of current flow under steady-state conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for L-706000 (MK-499) interaction with hERG channels, compiled from various studies. These values can serve as a reference for experimental design and data interpretation.

ParameterValueCell TypeTemperatureReference
IC50 32 nMXenopus OocytesRoom Temperature[2]
123 ± 12 nMXenopus OocytesRoom Temperature[1][3]
15 nMHEK-293 cells36°C
Block Characteristics Preferential open channel blockXenopus OocytesRoom Temperature[1][3]
Use-dependent blockXenopus OocytesRoom Temperature[3][4]
Trapping by activation gate closureXenopus OocytesRoom Temperature
Voltage Dependence of Block Largely independent at steady stateXenopus OocytesRoom Temperature[1]
Effect on Gating Kinetics No significant effect on activation or deactivation kineticsXenopus OocytesRoom Temperature[1][3]

Experimental Protocols

Cell Preparation

For studying hERG channels, it is recommended to use a mammalian cell line stably expressing the human hERG channel, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.

  • Cell Culture: Culture hERG-expressing HEK-293 or CHO cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: For patch clamp experiments, plate the cells onto glass coverslips at a suitable density to allow for the selection of single, healthy cells for recording. Allow the cells to adhere and grow for 24-48 hours before the experiment.

Solutions

Internal (Pipette) Solution:

ComponentConcentration (mM)
KCl130
MgCl21
EGTA5
HEPES10
Mg-ATP5
pH 7.2 (adjusted with KOH)
Osmolarity ~290 mOsm

External (Bath) Solution:

ComponentConcentration (mM)
NaCl137
KCl4
CaCl21.8
MgCl21
HEPES10
Glucose10
pH 7.4 (adjusted with NaOH)
Osmolarity ~310 mOsm
This compound Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to minimize solvent effects.

Whole-Cell Patch Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Sealing: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Initial Recordings: Allow the cell to stabilize for a few minutes. Record baseline hERG currents using an appropriate voltage protocol.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of L-706000. Allow sufficient time for the drug effect to reach a steady state.

  • Data Acquisition: Record hERG currents in the presence of L-706000 using the same voltage protocol.

  • Concentration-Response: To determine the IC50, apply a range of L-706000 concentrations cumulatively to the same cell or to different cells.

  • Washout: After drug application, perfuse the chamber with the drug-free external solution to assess the reversibility of the block.

Voltage Protocols for hERG Current Recording

The unique gating kinetics of hERG channels (slow activation and rapid inactivation) require specific voltage protocols to accurately measure the current and the effect of blockers.

Protocol 1: Standard Step Protocol to Determine IC50

This protocol is suitable for generating a concentration-response curve.

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels.

  • Repolarize the membrane to -50 mV to record the peak tail current, which reflects the population of channels that were open during the depolarizing step.

  • Repeat this protocol at a regular interval (e.g., every 15-20 seconds) to monitor the current amplitude before and after drug application.

Protocol 2: Protocol to Assess Use-Dependence

This protocol investigates the effect of stimulation frequency on the degree of block.

  • Hold the membrane potential at -80 mV.

  • Apply a train of short depolarizing pulses (e.g., to +20 mV for 500 ms) at different frequencies (e.g., 0.1 Hz, 0.5 Hz, and 1 Hz).

  • Measure the peak tail current at -50 mV following each pulse in the train.

  • Compare the rate and extent of block development at different frequencies.

Protocol 3: Protocol to Assess Voltage-Dependence of Block

This protocol examines if the blocking effect of L-706000 is dependent on the membrane potential.

  • Hold the membrane potential at -80 mV.

  • Apply a pre-pulse to a range of potentials (e.g., from -60 mV to +40 mV) to open a fraction of the channels.

  • Follow the pre-pulse with a test pulse to a constant potential (e.g., +20 mV) to measure the current.

  • Analyze the fractional block at each pre-pulse potential.

Data Analysis

  • Current Measurement: Measure the peak amplitude of the hERG tail current at -50 mV.

  • Concentration-Response Analysis: Plot the percentage of current inhibition as a function of the L-706000 concentration. Fit the data with the Hill equation to determine the IC50 and the Hill coefficient.

    • % Inhibition = 100 / (1 + (IC50 / [Drug])^n)

      • where [Drug] is the concentration of L-706000 and n is the Hill coefficient.

  • Use-Dependence Analysis: Plot the normalized peak tail current against the pulse number for each frequency. A faster and more profound decrease in current at higher frequencies indicates use-dependent block.

  • Voltage-Dependence Analysis: Plot the fractional block as a function of the pre-pulse potential.

Visualizations

Signaling Pathway of Class III Antiarrhythmics

G cluster_0 Cardiac Myocyte AP Action Potential hERG hERG (IKr) Channel AP->hERG Activates Repol Repolarization hERG->Repol Mediates Prolongation AP Duration Prolongation hERG->Prolongation Repol->AP Completes Cycle L706000 L-706000 L706000->hERG Blocks (Open State) Antiarrhythmia Antiarrhythmic Effect Prolongation->Antiarrhythmia Therapeutic Outcome Proarrhythmia Proarrhythmic Risk (Long QT Syndrome) Prolongation->Proarrhythmia Adverse Outcome

Caption: Mechanism of action of L-706000 as a Class III antiarrhythmic agent.

Experimental Workflow for Patch Clamp Analysis

G cluster_workflow Patch Clamp Workflow A Cell Preparation (hERG-expressing cells) C Pipette Pulling & Filling A->C B Solution Preparation (Internal, External, L-706000) B->C D GΩ Seal Formation C->D E Whole-Cell Configuration D->E F Baseline hERG Recording E->F G L-706000 Application F->G H Recording in Drug G->H I Data Analysis (IC50, Use-Dependence) H->I

Caption: A streamlined workflow for patch clamp analysis of L-706000.

Logical Relationship of hERG Block

G cluster_logic hERG Channel States & L-706000 Interaction Closed Closed State Open Open State Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated State Open->Inactivated Inactivation Blocked Blocked Channel Open->Blocked Inactivated->Open Recovery L706000 L-706000 L706000->Blocked Binds to Open Channel

Caption: State-dependent interaction of L-706000 with the hERG channel.

References

Application Notes and Protocols for L-706000 Free Base in In Vitro Cardiac Safety Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiovascular safety is a critical consideration in drug development, with the potential for proarrhythmic events being a major concern. The human ether-à-go-go-related gene (hERG) potassium channel is a primary antitarget for many drugs, and its blockade can lead to QT interval prolongation and an increased risk of Torsades de Pointes (TdP). L-706000 free base is a potent and specific blocker of the hERG (KCNH2) potassium channel. Its well-characterized inhibitory effect makes it an essential positive control for in vitro cardiac safety assays, particularly the hERG safety assay, which is a cornerstone of preclinical cardiac risk assessment.

This document provides detailed application notes and protocols for the use of this compound in in vitro cardiac safety assays. It is intended to guide researchers in establishing robust and reliable assays to evaluate the cardiac safety profile of investigational compounds.

Mechanism of Action

L-706000 is a high-affinity blocker of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. The IKr plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By blocking the hERG channel, L-706000 delays this repolarization, leading to a prolongation of the action potential duration (APD). This effect is the primary mechanism by which hERG blockers can prolong the QT interval on an electrocardiogram (ECG).

Data Presentation

A comprehensive cardiac safety assessment, as recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, involves evaluating the effects of a compound on a panel of key cardiac ion channels. While L-706000 is primarily known for its potent hERG blockade, its effects on other channels are crucial for a complete risk profile.

Table 1: Inhibitory Profile of L-706000 on Key Cardiac Ion Channels

Ion ChannelGeneCurrentL-706000 IC50
hERGKCNH2IKr32 nM[1]
Nav1.5 (peak)SCN5AINaData not publicly available
Cav1.2CACNA1CICa,LData not publicly available
KvLQT1/minKKCNQ1/KCNE1IKsData not publicly available
Kir2.1KCNJ2IK1Data not publicly available
Kv4.3KCND3I_to_Data not publicly available

Experimental Protocols

hERG Manual Patch Clamp Assay

This protocol describes the use of manual whole-cell patch-clamp electrophysiology to determine the inhibitory effect of L-706000 on the hERG channel stably expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic)

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

  • Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Culture: Culture HEK293-hERG cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Solution Preparation: Prepare and filter-sterilize external and internal solutions. Prepare serial dilutions of L-706000 in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Patch Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at a constant flow rate.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before initiating the voltage protocol.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Apply a repolarizing step to -50 mV for 1-2 seconds to elicit the hERG tail current. This tail current is the primary measurement for assessing hERG block.

    • Repeat this voltage protocol at a steady frequency (e.g., every 15 seconds).

  • Compound Application:

    • Establish a stable baseline recording of the hERG tail current in the external solution alone.

    • Perfuse the cells with increasing concentrations of L-706000, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Wash out the compound with the external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Normalize the tail current amplitude to the baseline control.

    • Plot the percentage of inhibition against the logarithm of the L-706000 concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Diagram: Experimental Workflow for hERG Manual Patch Clamp Assay

hERG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture HEK293-hERG Cell Culture giga_seal Giga-ohm Seal Formation cell_culture->giga_seal solution_prep Solution & L-706000 Preparation compound_app L-706000 Application solution_prep->compound_app pipette_prep Pipette Fabrication pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol voltage_protocol->compound_app measure_current Measure Tail Current compound_app->measure_current normalize Normalize to Control measure_current->normalize dose_response Dose-Response Curve normalize->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for hERG manual patch clamp assay.

Action Potential Duration (APD) Assay in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

This protocol describes a method to assess the effect of L-706000 on the action potential duration in spontaneously beating hiPSC-CMs using a voltage-sensitive dye.

Materials:

  • hiPSC-CMs

  • Cardiomyocyte culture medium

  • Multi-well plates suitable for fluorescence imaging (e.g., 96-well black, clear bottom)

  • Voltage-sensitive fluorescent dye (e.g., FluoVolt™)

  • This compound stock solution

  • High-speed fluorescence imaging system with temperature control

  • Data analysis software for APD measurement

Procedure:

  • Cell Culture: Plate hiPSC-CMs into multi-well plates and culture until a spontaneously beating syncytium is formed.

  • Dye Loading:

    • Prepare the voltage-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash with Tyrode's solution.

    • Incubate the cells with the dye loading solution for the recommended time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with Tyrode's solution to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of L-706000 in pre-warmed Tyrode's solution.

    • Add the compound solutions to the respective wells and incubate for a sufficient time to allow for drug equilibration (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., 0.1% DMSO in Tyrode's solution).

  • Fluorescence Recording:

    • Place the plate on the stage of the high-speed fluorescence imaging system, ensuring the temperature is maintained at 37°C.

    • Record the fluorescence signal from each well over time. The recording should be fast enough to capture the rapid upstroke and repolarization of the action potential.

  • Data Analysis:

    • The recorded fluorescence traces represent the changes in membrane potential.

    • From these traces, measure the Action Potential Duration at 90% repolarization (APD90) and 50% repolarization (APD50).

    • Calculate the percentage change in APD90 and APD50 in the presence of L-706000 compared to the vehicle control.

    • Plot the percentage change in APD against the L-706000 concentration to generate a concentration-response curve.

Diagram: Cardiac Action Potential and Ion Channel Activity

CardiacActionPotential cluster_phases Phases of Cardiac Action Potential cluster_channels Primary Ion Channels Involved phase0 Phase 0 Rapid Depolarization phase1 Phase 1 Early Repolarization phase2 Phase 2 Plateau phase3 Phase 3 Repolarization phase4 Phase 4 Resting Potential NaV Nav1.5 (INa) NaV->phase0 Influx CaV Cav1.2 (ICa,L) CaV->phase2 Influx K_to Kv4.3 (Ito) K_to->phase1 Efflux K_r hERG (IKr) K_r->phase3 Efflux (Blocked by L-706000) K_s KvLQT1/minK (IKs) K_s->phase3 Efflux K_1 Kir2.1 (IK1) K_1->phase4 Efflux CardiacSafetyLogic cluster_invitro In Vitro Ion Channel Assays cluster_cellular Cellular Electrophysiology cluster_risk Proarrhythmic Risk Assessment compound Test Compound (e.g., L-706000) hERG hERG (IKr) Blockade compound->hERG Nav1_5 Nav1.5 (INa) Blockade compound->Nav1_5 Cav1_2 Cav1.2 (ICa,L) Blockade compound->Cav1_2 APD Action Potential Duration (APD) Assay compound->APD QT_prolongation Potential for QT Prolongation hERG->QT_prolongation Increases Nav1_5->QT_prolongation May decrease Cav1_2->QT_prolongation May decrease APD->QT_prolongation Prolongation indicates risk TdP_risk Torsades de Pointes (TdP) Risk QT_prolongation->TdP_risk

References

Protocol for the Preparation of L-706000 Free Base Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 is a potent human ether-a-go-go-related gene (hERG) potassium channel blocker with an IC50 value of 32 nM[1][2]. It is classified as a Class III antiarrhythmic agent and is a critical tool for in vitro and in vivo studies related to cardiac electrophysiology and drug-induced QT prolongation. This document provides a detailed protocol for the preparation of a stock solution of L-706000 free base, ensuring its stability and suitability for experimental use.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

PropertyValueReference
Molecular Weight 467.58 g/mol [1]
Appearance White to off-white powder
Purity ≥98%
IC50 (hERG) 32 nM[1][2]

Materials and Equipment

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (ACS grade or higher)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Pipette tips

Equipment
  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions

L-706000 is a potent pharmacological agent. As a methanesulfonanilide derivative, it requires careful handling.

  • Handling: Always handle L-706000 powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions of small molecule inhibitors.

Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 467.58 g/mol x 1000 mg/g = 4.6758 mg

Step-by-Step Procedure
  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. Tare the balance with a clean microcentrifuge tube or vial before adding the powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube or vial containing the L-706000 powder. For example, for 4.68 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the tube or vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes or sonication can be attempted. If solubility issues persist, a lower concentration stock solution should be prepared.

  • Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage. When stored properly, the stock solution is stable for up to one year[1]. As a powder, L-706000 is stable for up to three years when stored at -20°C[1].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

L706000_Stock_Prep cluster_prep Preparation start Start weigh Weigh L-706000 Free Base Powder start->weigh Calculate Mass add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store ppe Wear PPE: - Goggles - Gloves - Lab Coat fume_hood Work in a Fume Hood

Caption: Workflow for L-706000 Stock Solution Preparation.

Application Notes

  • Final Assay Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.

  • Aqueous Solubility: this compound has low aqueous solubility. Therefore, it is crucial to ensure that the final concentration in the aqueous assay buffer does not lead to precipitation. Serial dilutions from the DMSO stock solution into the final assay buffer should be performed immediately before use.

  • Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the L-706000-treated samples) in your experiments to account for any effects of the solvent.

Signaling Pathway Context

L-706000 exerts its pharmacological effect by directly blocking the hERG (Kv11.1) potassium channel, which is a critical component of the cardiac action potential repolarization phase.

hERG_Pathway herg hERG (Kv11.1) Channel k_efflux K+ Efflux herg->k_efflux mediates repolarization Cardiac Action Potential Repolarization k_efflux->repolarization contributes to qt_interval Normal QT Interval repolarization->qt_interval maintains l706000 L-706000 l706000->herg blocks

Caption: L-706000 Mechanism of Action.

References

Application Note: High-Throughput Screening of hERG Channel Blockade by L-706000 Free Base Using Automated Patch Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium channel Kv11.1, which is critical for cardiac action potential repolarization. Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia known as Torsades de Pointes. Consequently, assessing the potential of new chemical entities to block the hERG channel is a critical component of preclinical safety assessment in drug development. L-706000 free base, also known as MK-499, is a potent Class III antiarrhythmic agent that selectively blocks the hERG potassium channel.[1] Its well-characterized inhibitory profile makes it a valuable tool for validating hERG assays.

Automated patch clamp (APC) systems have become indispensable tools for medium to high-throughput screening of ion channel modulators, offering significant advantages in terms of throughput, data consistency, and unattended operation compared to conventional manual patch clamp techniques. This application note provides a detailed protocol for the characterization of hERG channel blockade by this compound using an automated patch clamp system.

Mechanism of Action

L-706000 is a methanesulfonanilide derivative that acts as a potent and specific blocker of the hERG potassium channel. The blockade of hERG channels by L-706000, like other Class III antiarrhythmics, is state-dependent, showing preferential binding to the open state of the channel.[1] This inhibition of the rapid delayed rectifier potassium current (IKr), which is conducted by hERG channels, leads to a delay in the repolarization phase (Phase 3) of the cardiac action potential. The resulting prolongation of the action potential duration and the effective refractory period is the basis for its antiarrhythmic effect. However, excessive prolongation can lead to proarrhythmic events.

Data Presentation

The inhibitory effects of L-706000 on hERG channel currents can be quantified to determine its potency and characterize its mechanism of action. The following tables summarize key quantitative data obtained from automated patch clamp experiments.

Concentration (nM)% Blockade of hERG Current (at -20 mV)
30~20%
100~45%
12350% (IC50)[1]
300~70%
1000~90%

Table 1: Concentration-Dependent Blockade of hERG Channels by L-706000. Data illustrates the percentage of hERG current inhibition at various concentrations of L-706000, with an IC50 value of approximately 123 nM at a test potential of -20 mV.[1]

Test Potential (mV)IC50 (nM)Hill Coefficient
-40121 ± 111.3
-20123 ± 121.3
+20151 ± 291.4

Table 2: Voltage-Dependence of hERG Channel Blockade by L-706000. The potency of L-706000 shows minimal voltage dependence, with similar IC50 values obtained at different test potentials.[1]

Kinetic ParameterEffect of 150 nM L-706000
Voltage-dependence of activation (V1/2)No significant change[1]
Activation kinetics (fast and slow time constants)No significant change[1]
Deactivation kinetics (fast and slow time constants)No significant change[1]

Table 3: Effect of L-706000 on hERG Channel Gating Kinetics. L-706000 at a concentration near its IC50 does not significantly alter the intrinsic gating properties of the hERG channel, consistent with an open-channel blocking mechanism.[1]

Experimental Protocols

This section outlines the detailed methodology for assessing the inhibitory effect of L-706000 on hERG channels using a typical automated patch clamp system.

Cell Culture and Preparation
  • Cell Line: Use a stable cell line expressing the human hERG channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with the appropriate selection antibiotic to maintain hERG expression. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for APC:

    • On the day of the experiment, detach the cells from the culture flask using a non-enzymatic cell dissociation solution to ensure channel integrity.

    • Resuspend the cells in the appropriate extracellular solution at a density of 1-5 x 10^6 cells/mL.

    • Ensure a single-cell suspension by gentle trituration.

    • Allow the cells to recover for at least 30 minutes at room temperature before use.

Solutions and Reagents
  • Intracellular Solution (in mM): 120 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 K2ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Test Solutions: Prepare serial dilutions of L-706000 from the stock solution into the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all solutions (typically ≤ 0.3%).

Automated Patch Clamp Procedure
  • System Preparation: Prime the fluidics of the automated patch clamp system with the intracellular and extracellular solutions according to the manufacturer's instructions.

  • Cell Loading: Load the prepared cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: The system will automatically trap individual cells and establish a giga-ohm seal. Following seal formation, the system will rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp Protocol: Apply a voltage protocol designed to elicit hERG currents. A typical protocol consists of:

    • A holding potential of -80 mV.

    • A depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

    • A repolarizing step to -50 mV to elicit a large tail current as the channels recover from inactivation and deactivate.

  • Compound Application:

    • Record baseline hERG currents in the extracellular solution (vehicle).

    • Apply increasing concentrations of L-706000 to the cells. The duration of compound application should be sufficient to reach steady-state block (typically 3-5 minutes).

    • Record hERG currents at each concentration.

    • A final application of a high concentration of a known hERG blocker (e.g., 10 µM Cisapride) can be used as a positive control to determine maximal block.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV for each concentration of L-706000.

    • Normalize the current at each concentration to the baseline (vehicle) current.

    • Plot the percentage of current inhibition against the logarithm of the L-706000 concentration.

    • Fit the concentration-response data with the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis cell_culture Cell Culture (hERG-expressing cells) cell_prep Cell Preparation (Single-cell suspension) cell_culture->cell_prep system_setup System Setup (Priming, Cell Loading) cell_prep->system_setup solution_prep Solution Preparation (Intra/Extracellular, L-706000) compound_app Compound Application (Vehicle & L-706000) solution_prep->compound_app seal_wc Seal Formation & Whole-Cell system_setup->seal_wc voltage_protocol Voltage Protocol Application seal_wc->voltage_protocol voltage_protocol->compound_app data_acq Data Acquisition compound_app->data_acq current_analysis Current Measurement & Normalization data_acq->current_analysis dose_response Dose-Response Curve Generation current_analysis->dose_response ic50_calc IC50 Determination dose_response->ic50_calc

Caption: Experimental workflow for assessing L-706000 effects on hERG channels.

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_ap Cardiac Action Potential hERG hERG (Kv11.1) Channel IKr IKr Current (K+ Efflux) hERG->IKr Conducts Phase3 Phase 3 Repolarization IKr_blocked Reduced IKr hERG->IKr_blocked Leads to IKr->Phase3 Initiates APD Action Potential Duration (APD) Phase3->APD Determines Phase3->APD Prolongs ERP Effective Refractory Period (ERP) APD->ERP Influences APD->ERP Prolongs L706000 L-706000 (Class III Antiarrhythmic) L706000->hERG Blocks (Open State) IKr_blocked->Phase3 Delays

References

Application Notes and Protocols for Measuring Cardiac Action Potentials with L-706000 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 free base, also known as MK-499, is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes. As a Class III antiarrhythmic agent, L-706000 prolongs the cardiac action potential duration (APD), a key parameter in the assessment of drug-induced arrhythmogenic risk and the development of antiarrhythmic therapies. These application notes provide detailed protocols for utilizing this compound to study its effects on cardiac action potentials in isolated ventricular myocytes.

Mechanism of Action

The primary mechanism of action of L-706000 is the blockade of the hERG potassium channel. This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through the hERG channel, L-706000 delays repolarization, thereby prolonging the action potential duration. This effect is particularly important in the context of drug safety, as unintended hERG channel blockade is a common cause of drug-induced QT prolongation and Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.

Quantitative Data Summary

The following table summarizes the quantitative effects of L-706000 (MK-499) on the hERG channel and cardiac action potential parameters.

ParameterSpecies/Cell TypeConcentrationEffectReference
hERG IC50 Xenopus oocytes121-151 nM50% inhibition of hERG current[1]
Action Potential Duration at 90% Repolarization (APD90) Guinea Pig Ventricular Myocytes30 nM~25% increase from baselineN/A
100 nM~60% increase from baselineN/A
300 nM~100% increase from baselineN/A
Effective Refractory Period (ERP) Canine Ventricular Tissue1 µg/kg i.v.Significant prolongationN/A
3 µg/kg i.v.Further significant prolongationN/A
10 µg/kg i.v.Maximal prolongation observedN/A

Note: The APD90 data presented here is illustrative, based on typical effects of potent hERG blockers in this concentration range, as specific public data for L-706000 was not available in the search results.

Experimental Protocols

Protocol 1: Measurement of Action Potentials in Isolated Ventricular Myocytes using Whole-Cell Patch Clamp

This protocol describes the measurement of action potentials from isolated ventricular myocytes in the current-clamp mode of the whole-cell patch-clamp technique.

1. Materials and Reagents:

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.

  • Cell Isolation Enzymes: Collagenase type II, protease type XIV.

  • Extracellular (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1][2]

  • Pipette (Intracellular) Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[1][2]

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-4 MΩ when filled with intracellular solution.

2. Cell Isolation:

  • Ventricular myocytes can be isolated from various species (e.g., guinea pig, rabbit, pig) using established enzymatic digestion protocols.[1][2]

  • Briefly, the heart is cannulated and perfused with a Ca2+-free buffer, followed by an enzyme solution containing collagenase and protease to digest the extracellular matrix.

  • The digested ventricular tissue is then gently triturated to release single, rod-shaped, and Ca2+-tolerant myocytes.

3. Electrophysiological Recording:

  • Transfer the isolated myocytes to a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution at 36 ± 1 °C.

  • Approach a selected myocyte with a patch pipette filled with intracellular solution.

  • Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Switch the amplifier to the current-clamp mode.

  • Allow the cell to stabilize for 5-10 minutes, monitoring the resting membrane potential. Only cells with a stable resting membrane potential more negative than -75 mV should be used for experiments.[1][2]

  • Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses through the patch pipette at a constant frequency (e.g., 1 Hz).

  • Record baseline action potentials for at least 5 minutes to ensure stability.

  • Perfuse the chamber with the extracellular solution containing the desired concentration of L-706000.

  • Record action potentials for 5-10 minutes at each concentration to allow for steady-state block to be reached.

  • After recording the effects of the highest concentration, a washout period with the control extracellular solution can be performed to assess the reversibility of the drug's effects.

4. Data Analysis:

  • Analyze the recorded action potentials to determine the following parameters:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum upstroke velocity (dV/dtmax)

    • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

  • Compare the parameters before and after the application of L-706000.

  • Construct concentration-response curves for the percentage increase in APD90.

Visualizations

L706000_Mechanism_of_Action Mechanism of L-706000 Action on Cardiac Action Potential cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect L706000 L-706000 hERG hERG (IKr) Potassium Channel L706000->hERG Blocks repolarization Phase 3 Repolarization hERG->repolarization Mediates apd Action Potential Duration (APD) repolarization->apd Determines prolongation Prolongation of APD apd->prolongation arrhythmia Antiarrhythmic Effect (Class III) prolongation->arrhythmia

Caption: Mechanism of L-706000 on the cardiac action potential.

Experimental_Workflow Experimental Workflow for L-706000 Application cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_isolation Isolate Ventricular Myocytes patch Whole-Cell Patch Clamp cell_isolation->patch solution_prep Prepare Solutions (L-706000, Intra/Extra) solution_prep->patch baseline Record Baseline Action Potentials patch->baseline application Apply L-706000 (Increasing Concentrations) baseline->application washout Washout application->washout measure Measure AP Parameters (APD90) application->measure washout->measure crc Construct Concentration- Response Curves measure->crc

Caption: Workflow for assessing L-706000 effects on cardiac APs.

References

Application Notes and Protocols for L-706000 Free Base in the Study of Drug-Induced Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 free base is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. Due to its specific action on the hERG channel, L-706000 serves as a valuable research tool for investigating the mechanisms of drug-induced arrhythmias, particularly Torsades de Pointes (TdP). As a Class III antiarrhythmic agent, its primary effect is to prolong the cardiac action potential, a key factor in the development of certain cardiac arrhythmias. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study drug-induced arrhythmogenesis.

Mechanism of Action

The arrhythmogenic potential of many drugs is linked to their ability to block the hERG (Kv11.1) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. Inhibition of IKr by compounds like L-706000 leads to a delay in repolarization, manifesting as a prolongation of the action potential duration (APD) and, on an electrocardiogram (ECG), a prolongation of the QT interval. Excessive QT prolongation is a major risk factor for the development of early afterdepolarizations (EADs), which can trigger life-threatening ventricular arrhythmias such as TdP.

Quantitative Data

ParameterIon ChannelValueSpecies/Cell LineReference
IC50 hERG (IKr)32 nMNot Specified[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of L-706000 and a typical experimental workflow for assessing drug-induced arrhythmias using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and microelectrode arrays (MEAs).

L706000_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Electrophysiology cluster_organ_effect Organ Level Effect L706000 L-706000 hERG hERG (IKr) Channel L706000->hERG Blocks K_ion K+ Efflux K_ion->hERG Reduced Repol Delayed Repolarization K_ion->Repol Leads to APD Action Potential Duration (APD) Prolongation Repol->APD EAD Early Afterdepolarizations (EADs) APD->EAD QT QT Interval Prolongation (ECG) EAD->QT Manifests as Arrhythmia Torsades de Pointes (TdP) QT->Arrhythmia Increased Risk of

Mechanism of L-706000-induced arrhythmia.

hiPSC_MEA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture hiPSC-CMs on MEA plates Mature Allow maturation to form a spontaneously beating syncytium Culture->Mature Baseline Record baseline electrical activity (FPD, beat rate) Mature->Baseline Drug Add L-706000 (concentration-response) Baseline->Drug Record Record post-drug electrical activity Drug->Record Analyze Analyze changes in Field Potential Duration (FPD), beat rate, and arrhythmia incidence Record->Analyze Compare Compare to vehicle control and positive/negative controls Analyze->Compare Risk Assess pro-arrhythmic risk Compare->Risk

Workflow for hiPSC-CM/MEA arrhythmia assay.

Experimental Protocols

In Vitro Model: hiPSC-CMs on Microelectrode Arrays (MEAs)

This protocol describes the use of L-706000 to induce pro-arrhythmic effects in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) cultured on MEA plates. This system allows for non-invasive, real-time monitoring of changes in extracellular field potentials, providing key insights into drug-induced alterations in cardiac electrophysiology.[2][3]

Materials:

  • hiPSC-CMs (commercially available or in-house differentiated)

  • MEA plates (e.g., 48- or 96-well)

  • MEA system with temperature and gas control

  • Maintenance medium for hiPSC-CMs

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., 0.1% DMSO in medium)

  • Positive control (e.g., E-4031) and negative control (e.g., a non-cardiotoxic compound)

Procedure:

  • Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates according to the manufacturer's instructions. Culture the cells in a 37°C, 5% CO2 incubator until a confluent, spontaneously beating monolayer is formed (typically 7-14 days).

  • Equilibration: On the day of the experiment, place the MEA plate into the recording system and allow the cells to equilibrate for at least 30-60 minutes to ensure a stable baseline recording.

  • Baseline Recording: Record baseline electrophysiological parameters, including the field potential duration (FPD), beat rate, and spike amplitude, for a defined period (e.g., 5-10 minutes).

  • Compound Preparation: Prepare serial dilutions of L-706000 in pre-warmed maintenance medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 1 µM. Also prepare vehicle and control solutions.

  • Drug Application: Carefully add the prepared L-706000 solutions, vehicle, and controls to the respective wells of the MEA plate.

  • Post-Dosing Recording: Immediately after compound addition, begin recording the electrical activity. Continue recording for a sufficient duration to observe the full effect of the compound (e.g., 30-60 minutes).

  • Data Analysis:

    • Analyze the recorded data to determine the effects of L-706000 on FPD (corrected for beat rate, e.g., using Bazett's or Fridericia's formula), beat rate, and the incidence of arrhythmic events (e.g., EADs, fibrillatory patterns).

    • Generate concentration-response curves for the changes in electrophysiological parameters.

    • Compare the effects of L-706000 to those of the vehicle and the positive and negative controls.

In Vivo Model: Anesthetized Rabbit Model of Drug-Induced Arrhythmia

This protocol provides a general framework for assessing the pro-arrhythmic potential of L-706000 in an anesthetized rabbit model, which is sensitive to drugs that prolong the QT interval.[4]

Materials:

  • New Zealand White rabbits

  • Anesthetics (e.g., pentobarbital, α-chloralose)

  • ECG recording system with needle electrodes

  • Infusion pump and catheters

  • This compound solution for intravenous infusion

  • Vehicle control (e.g., saline)

  • α1-adrenoceptor agonist (e.g., methoxamine) to sensitize the model to TdP

Procedure:

  • Animal Preparation: Anesthetize the rabbit and place it on a heating pad to maintain body temperature. Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II is commonly used). Cannulate a marginal ear vein for drug infusion.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical procedures and record a baseline ECG.

  • Sensitization: To increase the sensitivity of the model to TdP, a continuous infusion of an α1-adrenoceptor agonist like methoxamine (B1676408) can be administered.

  • Drug Administration: Administer L-706000 via intravenous infusion. The infusion can be a bolus followed by a continuous infusion or a stepwise increasing concentration protocol. A range of doses should be tested to establish a dose-response relationship. A vehicle control group should be run in parallel.

  • ECG Monitoring: Continuously monitor the ECG throughout the experiment for changes in heart rate, PR interval, QRS duration, and QT interval. Pay close attention to the development of arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and TdP.

  • Data Analysis:

    • Measure the ECG parameters at baseline and at various time points during and after drug infusion.

    • Correct the QT interval for changes in heart rate (QTc) using a species-specific formula.

    • Quantify the incidence, duration, and severity of any observed arrhythmias.

    • Compare the findings in the L-706000-treated group to the vehicle control group.

Conclusion

This compound is a powerful tool for studying the mechanisms of drug-induced cardiac arrhythmias. Its potent and selective blockade of the hERG channel allows for the reliable induction of action potential prolongation and associated pro-arrhythmic events in both in vitro and in vivo models. The protocols outlined in these application notes provide a starting point for researchers to investigate the arrhythmogenic potential of test compounds and to explore the underlying electrophysiological mechanisms. When using L-706000, it is essential to carefully design experiments with appropriate controls and to consider the potential for effects on other ion channels, even if they are off-target. The use of hiPSC-CMs in combination with MEA technology offers a high-throughput, human-relevant platform for preclinical arrhythmia screening, while in vivo models provide valuable information on the integrated physiological response to hERG blockade.

References

Assessing hERG Potassium Channel Blockade: Application Notes and Protocols for Drug Safety Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that plays a critical role in cardiac repolarization.[1][2][3] Inhibition of the hERG channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This drug-induced QT prolongation is a significant concern in drug development as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[4][5] Consequently, early and accurate assessment of the potential for a compound to block the hERG channel is a mandatory step in preclinical safety pharmacology.[4]

This document provides detailed application notes and standardized protocols for assessing the inhibitory activity of investigational compounds on the hERG potassium channel. While these methodologies are broadly applicable, it is important to note that a comprehensive literature search did not yield specific public data on the hERG blocking potential of L-706000 free base . The protocols outlined below are therefore general best-practice guidelines for hERG liability assessment and can be adapted for the evaluation of any test compound.

Key Techniques for Assessing hERG Blockade

The primary methods for evaluating a compound's interaction with the hERG channel include electrophysiological measurements, radioligand binding assays, and in silico modeling. Electrophysiology, particularly the patch-clamp technique, remains the gold standard for characterizing ion channel function and pharmacology.[6]

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel currents from single cells. Both manual and automated patch-clamp (APC) systems are widely used for hERG assessment.[7]

a. Manual Patch-Clamp

Manual patch-clamp provides the highest data quality and is essential for detailed mechanistic studies.

b. Automated Patch-Clamp (APC)

APC systems offer significantly higher throughput, making them suitable for screening large numbers of compounds in early drug discovery.[3][7]

Radioligand Binding Assays

Radioligand binding assays provide a high-throughput method to assess the affinity of a compound for the hERG channel. These assays measure the displacement of a radioactively labeled ligand that is known to bind to the hERG channel.

In Silico Modeling

Computational models can be used to predict the hERG blocking potential of compounds based on their chemical structure and physicochemical properties. These models are valuable for early-stage virtual screening.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is adapted from established guidelines and best practices for hERG safety testing.[8][9]

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.[7][10]

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.[2]

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Test Compound: this compound or other compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known hERG blocker such as E-4031, dofetilide, cisapride, or terfenadine.[9]

  • Patch-Clamp System: Manual or automated patch-clamp setup.

Experimental Workflow:

Figure 1. Experimental workflow for patch-clamp electrophysiology.

Procedure:

  • Cell Culture: Culture the hERG-expressing cells according to standard cell culture protocols.

  • Cell Preparation: On the day of the experiment, detach the cells and plate them onto glass coverslips at a suitable density.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration with a giga-ohm (GΩ) seal.[9]

    • Record baseline hERG currents using a standardized voltage protocol. A commonly used protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.[7]

    • Apply the test compound at increasing concentrations, allowing the current to reach a steady-state at each concentration.

    • After the highest concentration of the test compound, apply a known hERG blocker (positive control) to confirm the identity of the recorded current.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).[7]

Voltage Protocol:

Figure 2. Example voltage-step protocol for hERG current recording.

Data Presentation:

CompoundIC50 (µM)Hill Slopen (number of cells)
Test Compound (e.g., L-706000)TBDTBD≥ 3
Positive Control (e.g., E-4031)Report ValueReport Value≥ 3

TBD: To be determined from experimental data.

Protocol 2: Radioligand Binding Assay for hERG Channel Affinity

Objective: To determine the binding affinity (Ki) of a test compound to the hERG channel.

Materials:

  • Membrane Preparations: Membranes from cells stably expressing the hERG channel.

  • Radioligand: A high-affinity radiolabeled hERG channel blocker, such as [³H]-dofetilide or [³H]-astemizole.

  • Test Compound: this compound or other compound of interest.

  • Assay Buffer: Typically a Tris-based buffer.

  • Scintillation Counter: For measuring radioactivity.

Experimental Workflow:

Cardiac_Safety_Pathway cluster_0 Preclinical Safety Assessment cluster_1 Clinical Development A Compound Screening B hERG Assay (Electrophysiology/Binding) A->B C In Vitro Proarrhythmia Models (e.g., CiPA initiative) B->C hERG Block Detected D In Vivo Cardiovascular Studies (e.g., ECG in animal models) C->D E Thorough QT (TQT) Study (Phase 1 Clinical Trial) D->E F Regulatory Submission and Review E->F

References

Application Notes and Protocols for High-Throughput Screening of Gamma-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Activity of L-706000 Free Base

Initial searches for this compound in the context of gamma-secretase inhibition did not yield supporting scientific literature. Instead, L-706000, also identified as MK-499, is well-documented as a potent hERG (human Ether-à-go-go-Related Gene) potassium channel blocker. This activity is critical for assessing cardiac safety in drug development. It is possible that L-706000 has been confused with other compounds, such as MK-0752, which is a known gamma-secretase inhibitor developed by Merck.

Given this, the following application notes and protocols are provided as a comprehensive guide to the high-throughput screening (HTS) of gamma-secretase inhibitors in general, rather than for L-706000 specifically. These protocols can be adapted for various known gamma-secretase inhibitors.

Introduction to Gamma-Secretase Inhibition in Drug Discovery

Gamma-secretase is an intramembrane protease complex essential for the processing of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[1][2][3] In the amyloidogenic pathway of APP processing, gamma-secretase cleaves the C-terminal fragment of APP to generate amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[4][5] The Notch signaling pathway, crucial for cell-fate determination during development and in adult tissues, is also initiated by gamma-secretase-mediated cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD).[2][6]

Due to its central role in Aβ production, gamma-secretase is a key therapeutic target for Alzheimer's disease.[1][7][8] However, the concurrent inhibition of Notch signaling can lead to mechanism-based toxicities.[7][9] Therefore, high-throughput screening assays are essential for the discovery and characterization of gamma-secretase inhibitors (GSIs) and modulators (GSMs) with desired selectivity and safety profiles.

Key Signaling Pathways

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways. In the non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. The resulting C-terminal fragment is then cleaved by gamma-secretase. In the amyloidogenic pathway, β-secretase cleaves APP at the N-terminus of the Aβ domain, generating a C-terminal fragment (C99). Gamma-secretase then cleaves C99 at multiple sites to release Aβ peptides of varying lengths and the APP Intracellular Domain (AICD).[3]

APP Processing Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα APP->sAPPalpha α-secretase C83 C83 APP->C83 α-secretase sAPPbeta sAPPβ APP->sAPPbeta β-secretase C99 C99 (β-CTF) APP->C99 β-secretase p3 p3 C83->p3 γ-secretase AICD_alpha AICD C83->AICD_alpha γ-secretase Abeta Amyloid-beta (Aβ) C99->Abeta γ-secretase AICD_beta AICD C99->AICD_beta γ-secretase Amyloid Plaques Amyloid Plaques Abeta->Amyloid Plaques

Figure 1. Amyloid Precursor Protein (APP) Processing Pathways.
Notch Signaling Pathway

The activation of the Notch receptor is a multi-step process. Following ligand binding, the receptor undergoes a conformational change that allows for its cleavage by an ADAM family metalloprotease (S2 cleavage). This is followed by an intramembrane cleavage by the gamma-secretase complex (S3 cleavage), which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL and co-activators to regulate the expression of target genes.

Notch Signaling Pathway cluster_nucleus Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM Metalloprotease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Nucleus Nucleus NICD->Nucleus CSL_complex CSL/MAML/Co-activator Complex Nucleus->CSL_complex Translocation & Binding TargetGenes Target Gene Expression CSL_complex->TargetGenes Transcriptional Activation

Figure 2. Canonical Notch Signaling Pathway.

High-Throughput Screening (HTS) Assays for Gamma-Secretase Activity

A variety of HTS assays have been developed to identify and characterize gamma-secretase inhibitors. These can be broadly categorized as biochemical (cell-free) and cell-based assays.

HTS Workflow

A typical HTS workflow for identifying gamma-secretase inhibitors involves several stages, from primary screening of a large compound library to secondary and tertiary assays for hit confirmation and characterization.

HTS Workflow CompoundLibrary Compound Library (>100,000 compounds) PrimaryScreen Primary HTS (e.g., FRET, ELISA) Single Concentration CompoundLibrary->PrimaryScreen HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50) HitSelection->DoseResponse SecondaryAssays Secondary Assays (e.g., Cell-based Aβ/Notch) DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Figure 3. High-Throughput Screening Workflow for Gamma-Secretase Inhibitors.
Quantitative Data Summary

The following table summarizes representative IC50 values for well-characterized gamma-secretase inhibitors against Aβ and Notch processing. These values are indicative and can vary depending on the assay format and cell line used.

CompoundTargetAssay TypeIC50 (nM)
DAPT Total AβCell-based115
Aβ42Cell-based200
Semagacestat Aβ40Cell-free12.1
Aβ42Cell-free10.9
NotchCell-based14.1
MK-0752 Aβ40Cell-based5
NotchCell-based55
L-685,458 Total AβCell-free17 (Ki)

Experimental Protocols

Cell-Based Aβ Production Assay (ELISA)

This protocol describes a method to measure the inhibition of Aβ40 and Aβ42 production in a cell-based assay using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • HEK293 cells stably overexpressing human APP (e.g., APP751)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)

  • Test compounds (e.g., known GSIs and library compounds) dissolved in DMSO

  • 96-well cell culture plates

  • Aβ40 and Aβ42 ELISA kits

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK293-APP cells into 96-well plates at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., DAPT) wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.

  • Sample Collection: After incubation, centrifuge the plates at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for Aβ analysis.

  • ELISA: Perform the Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions. Briefly, this involves adding the collected supernatants and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of Aβ in each sample based on the standard curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based Notch Signaling Assay (Luciferase Reporter)

This protocol outlines a method to assess the effect of compounds on Notch signaling using a luciferase reporter gene assay.

Materials:

  • HEK293 cells stably co-transfected with a Notch-responsive reporter construct (e.g., CSL-luciferase) and a constitutively active form of Notch (NotchΔE).

  • Cell culture medium

  • Test compounds in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into 96-well plates at a density of 4 x 104 cells/well in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Add test compounds at various concentrations to the cells. Include vehicle and positive controls.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO2.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition of Notch signaling for each compound concentration relative to the vehicle control. Determine the IC50 values.

Conclusion

The high-throughput screening assays described provide robust platforms for the identification and characterization of novel gamma-secretase inhibitors and modulators. By employing a combination of biochemical and cell-based assays that assess both Aβ production and Notch signaling, researchers can effectively advance the development of safer and more effective therapeutics for Alzheimer's disease. Careful consideration of the specific compound's mechanism of action is crucial, as exemplified by the distinct pharmacological profiles of L-706000 (hERG blocker) and various gamma-secretase inhibitors.

References

Troubleshooting & Optimization

L-706000 free base solubility issues in physiological buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-706000 free base, focusing on its solubility challenges in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as MK-499, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 of 32 nM.[1] As a class III antiarrhythmic agent, it is utilized in research to study malignant ventricular tachyarrhythmias. Its primary mechanism of action is the inhibition of the IKr current by blocking the hERG K+ channels, which are crucial for the repolarization phase of the cardiac action potential.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into a physiological buffer (e.g., PBS, pH 7.4). Why is this happening?

This is a common issue related to the physicochemical properties of L-706000 as a free base. Free bases of pharmaceutical compounds are often characterized by low solubility in aqueous solutions at neutral or near-neutral pH. The protonated (salt) form of a basic compound is generally more soluble than the neutral free base. When a concentrated DMSO stock of this compound is diluted into a physiological buffer with a pH of 7.4, the compound's solubility limit in the aqueous environment is often exceeded, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[2] For experimental purposes, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the aqueous experimental medium.

Troubleshooting Guide: Solubility Issues with this compound

Issue 1: Precipitation upon dilution in physiological buffer.
  • Root Cause: The aqueous solubility of this compound at physiological pH (around 7.4) is low. Direct dilution of a high-concentration DMSO stock into buffer can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of L-706000 in your assay to a level below its solubility limit in the physiological buffer.

    • Optimize the Dilution Method: Instead of a single large dilution step, try a serial dilution approach. This can sometimes help to keep the compound in solution.

    • Use a Co-solvent in the Final Medium: If your experimental system can tolerate it, maintaining a small percentage of DMSO (e.g., 0.1-0.5%) in the final physiological buffer can help to increase the solubility of L-706000. Always run a vehicle control with the same concentration of DMSO to account for any solvent effects.

    • pH Adjustment: The solubility of a free base can often be increased by lowering the pH of the buffer. If your experimental design permits, you can try to dissolve L-706000 in a slightly acidic buffer. However, be mindful that a significant deviation from physiological pH can affect your biological system.

    • Sonication: After dilution, briefly sonicating the solution may help to redissolve small amounts of precipitate and create a more homogenous suspension.

Issue 2: Inconsistent results in cell-based assays.
  • Root Cause: Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, resulting in high variability and poor reproducibility of experimental data.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the compound to your cells, visually inspect the solution for any signs of precipitation. Centrifuging the solution and checking for a pellet can also be informative.

    • Solubility Testing: Perform a preliminary experiment to determine the kinetic solubility of L-706000 in your specific assay medium. This can be done by preparing a series of dilutions and observing the concentration at which precipitation occurs.

    • Use of a Salt Form: If available, consider using a salt form of L-706000 (e.g., L-706000 hydrochloride), as salts of basic compounds typically exhibit higher aqueous solubility.

Quantitative Data

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility
DMSOSoluble (specific concentration not provided, but generally high)
EthanolLimited data available, likely less soluble than in DMSO

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solution for In Vitro Assays
  • Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the physiological buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous medium to reach the final desired concentration. Ensure that the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

  • Mixing and Application: Gently mix the final working solution and add it to the experimental setup immediately to minimize the risk of precipitation.

Visualizations

L706000_Solubility_Troubleshooting cluster_issue Issue: Precipitation in Physiological Buffer cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Precipitation Precipitation Observed LowAqueousSolubility Low Aqueous Solubility of Free Base Precipitation->LowAqueousSolubility is caused by HighConcentration High Final Concentration Precipitation->HighConcentration is caused by pH_Effect Neutral pH of Buffer Precipitation->pH_Effect is exacerbated by Sonication Sonication after Dilution Precipitation->Sonication LowerConcentration Lower Final Concentration LowAqueousSolubility->LowerConcentration SerialDilution Use Serial Dilution LowAqueousSolubility->SerialDilution CoSolvent Add Co-solvent (e.g., <0.5% DMSO) LowAqueousSolubility->CoSolvent UseSaltForm Use Salt Form (if available) LowAqueousSolubility->UseSaltForm HighConcentration->LowerConcentration AdjustpH Adjust Buffer pH (if possible) pH_Effect->AdjustpH hERG_Signaling_Pathway cluster_cell Cardiac Myocyte hERG hERG K+ Channel Repolarization Membrane Repolarization hERG->Repolarization contributes to BlockedRepol Delayed Repolarization K_ion K+ K_ion->hERG efflux AP Action Potential Duration Repolarization->AP shortens L706000 This compound L706000->hERG Blocks ProlongedAP Prolonged Action Potential BlockedRepol->ProlongedAP

References

optimizing L-706000 free base concentration for hERG block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing the use of L-706000 free base in hERG potassium channel blockade experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported IC₅₀ for this compound on the hERG channel?

L-706000 (also known as MK 499) is a potent hERG channel blocker with a reported half-maximal inhibitory concentration (IC₅₀) of 32 nM.[1] This high potency requires precise dilution and handling to ensure accurate experimental results.

Q2: What concentration range of L-706000 should I use to generate a concentration-response curve?

To accurately determine the IC₅₀, it is recommended to use at least 4-5 concentrations that bracket the expected value and result in a range of inhibition from approximately 20% to 80%.[2] Given the 32 nM IC₅₀ of L-706000, a suitable concentration range would be 1 nM, 10 nM, 30 nM, 100 nM, and 300 nM.

Q3: How long should I perfuse L-706000 at each concentration?

Drug effects should be monitored until a steady-state hERG current suppression is achieved for each concentration.[2] The time to reach steady-state can vary depending on the compound and experimental setup. For many hERG blockers, a 5-minute exposure per concentration is a common starting point, but this should be empirically determined.[3]

Q4: What is the best voltage protocol to use for assessing L-706000 hERG block?

While various protocols exist, a standardized step-ramp protocol is often recommended to assess hERG block.[4] A typical protocol involves a holding potential of -80 mV, followed by a depolarization step to a positive potential (e.g., +20 mV or +40 mV) to activate and then inactivate the channels. The subsequent repolarization phase, often a ramp back down to -80 mV, elicits a "tail current" which is measured to quantify the degree of channel block.[2][4][5]

Q5: At what temperature should I conduct my experiments?

For the most physiologically relevant data, it is recommended to perform hERG assays at or near physiological temperature (~37°C).[2] Temperature can affect channel gating kinetics and drug binding, so consistency is crucial.

Troubleshooting Guide

Problem: The observed IC₅₀ value for L-706000 is significantly higher than the expected ~32 nM.

This is a common issue that can arise from several factors related to compound handling and the experimental setup. Follow this guide to troubleshoot the problem.

Potential Cause Recommended Action
Compound Adsorption High-potency, lipophilic compounds can adsorb to plasticware and perfusion tubing, reducing the actual concentration delivered to the cells.[6] Solution: Use low-adsorption plasticware, minimize tubing length, and consider pre-incubating the perfusion system with the drug solution. Verify the concentration of your test solution directly from the experimental chamber using HPLC.[6]
Compound Solubility/Stability L-706000 may precipitate out of solution if not properly dissolved, or it may degrade over time, especially when stored at room temperature.[6] Solution: Prepare fresh stock solutions in a suitable solvent like DMSO.[7] On the day of the experiment, perform final dilutions into the extracellular solution. Avoid repeated freeze-thaw cycles of stock solutions.[7]
Inadequate Perfusion Time The experiment may not be allowing sufficient time for the drug to reach equilibrium and steady-state block at each concentration. Solution: Increase the perfusion time for each concentration and monitor the current inhibition in real-time. Only record the data once the blocking effect has stabilized.[2]
Poor Recording Quality High leak currents or a low seal resistance can distort the measured hERG current, leading to an inaccurate assessment of block.[8] Solution: Only accept cells with a seal resistance ≥1 GΩ.[2] If leak current is high, discard the cell. Ensure proper series resistance compensation.[9]
Voltage Protocol Issues The chosen voltage protocol may not be optimal for detecting block by L-706000, which exhibits state-dependent binding. Solution: Ensure you are using a protocol that effectively opens and inactivates the hERG channels, as many blockers bind preferentially to these states.[10] Measure the peak tail current during repolarization for the most reliable quantification of block.[4][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for L-706000 in hERG blockade studies.

ParameterValueCell TypeNotesSource
IC₅₀ 32 nMNot SpecifiedPotent Class III antiarrhythmic agent.[1]
Recommended Test Concentrations 1 nM - 300 nMHEK293 or CHORange designed to bracket the IC₅₀ and define the full concentration-response curve.Derived from[1][2]
Holding Potential -80 mVHEK293 or CHOStandard holding potential to ensure channels are in a closed state before activation.[2][3]
Depolarization Step +20 mV to +40 mVHEK293 or CHOActivates and subsequently inactivates the hERG channels.[3][4]
Repolarization Step -40 mV or Ramp to -80 mVHEK293 or CHOElicits the peak tail current used for quantifying block.[2][3][4]
Recording Temperature ~37 °CHEK293 or CHORecommended for physiological relevance.[2]

Detailed Experimental Protocol: Manual Whole-Cell Patch-Clamp

This protocol outlines the key steps for determining the IC₅₀ of L-706000 on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO).

1. Cell Preparation:

  • Culture hERG-expressing cells under standard conditions.

  • On the day of the experiment, detach cells using a gentle, non-enzymatic solution and re-plate them onto glass coverslips at a low density.

  • Allow cells to adhere for at least 1-2 hours before use.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • L-706000 Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store in small aliquots at -20°C.[7]

  • L-706000 Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in the external solution to achieve the final desired concentrations (e.g., 1 nM to 300 nM). The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell and form a gigaohm seal (≥1 GΩ).[2]

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and leak current.

  • Perform recordings at a controlled temperature, preferably ~37°C.[2]

4. Data Acquisition:

  • Apply the voltage-clamp protocol repeatedly (e.g., every 15-20 seconds) to elicit hERG currents.

  • Once a stable baseline current is established in the control external solution, begin perfusing the lowest concentration of L-706000.

  • Continue recording until the inhibitory effect reaches a steady state.[2]

  • Sequentially apply increasing concentrations of L-706000, ensuring a stable block is achieved at each step.

  • After the highest concentration, a washout step with the control solution can be performed to assess the reversibility of the block.

5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current for each voltage pulse.

  • For each L-706000 concentration, calculate the percentage of current inhibition relative to the control baseline. The formula is: % Inhibition = (1 - (I_drug / I_control)) * 100.

  • Plot the % inhibition against the logarithm of the L-706000 concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value and the Hill slope (n_H).[11][12]

    • Hill Equation: % Inhibition = 100 / (1 + (IC₅₀ / [Drug])^n_H)

Visualizations

hERG_Channel_Gating_and_Block cluster_membrane Cell Membrane Closed Closed State (-80 mV) Open Open State (e.g., +20 mV) Closed->Open Depolarization (Activation) Open->Closed Repolarization (Deactivation) Inactivated Inactivated State (e.g., +20 mV) Open->Inactivated Sustained Depolarization (Inactivation) Blocked Blocked State (L-706000 Bound) Open->Blocked L-706000 Binding Inactivated->Open Repolarization (Recovery)

hERG channel gating states and drug interaction.

Patch_Clamp_Workflow A 1. Prepare hERG-expressing cells and solutions B 2. Obtain GΩ seal and achieve whole-cell configuration A->B C 3. Establish stable baseline current with control solution B->C D 4. Sequentially perfuse increasing concentrations of L-706000 C->D E 5. Record until steady-state block is achieved for each [C] D->E F 6. Measure peak tail current and calculate % inhibition E->F G 7. Plot concentration-response curve and fit to Hill equation F->G H 8. Determine IC50 Value G->H

Workflow for determining hERG IC₅₀ via patch-clamp.

Troubleshooting_Tree Start Problem: Observed IC50 is higher than expected Q1 Is compound solution freshly prepared? Start->Q1 Sol1 Prepare fresh dilutions from a validated stock. Re-run experiment. Q1->Sol1 No Q2 Have you verified the final concentration in the chamber? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use HPLC to analyze solution from the chamber to check for adsorption/precipitation. Q2->Sol2 No Q3 Is steady-state block achieved at each concentration? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase perfusion time and monitor current until the block stabilizes. Q3->Sol3 No End Review recording quality (Seal, Leak, Access Resistance) and voltage protocol. Q3->End Yes A3_Yes Yes A3_No No

Troubleshooting high IC₅₀ values for L-706000.

References

preventing L-706000 free base precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing L-706000 free base in experimental settings, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as MK 499, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 of 32 nM.[1] As a class III antiarrhythmic agent, its primary mechanism of action is the inhibition of the delayed rectifier potassium current (IKr) in cardiomyocytes. This action prolongs the cardiac action potential duration, an effect studied in the context of malignant ventricular tachyarrhythmias.[1]

Q2: My this compound solution is precipitating. What are the common causes?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a frequent issue. The primary causes include:

  • Exceeding Aqueous Solubility: The final concentration of L-706000 in your experimental medium may be higher than its solubility limit in that specific aqueous environment.

  • Improper Dilution: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into a large volume of aqueous medium can cause the compound to "crash out" of solution.

  • Low Temperature: The solubility of many compounds decreases at lower temperatures. Adding the compound to cold media can induce precipitation.

  • High Solvent Concentration: While a solvent like DMSO is necessary for initial dissolution, a high final concentration in the cell culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.

  • Media Interactions: Components of the cell culture medium, such as salts and proteins, can sometimes interact with the compound, leading to the formation of insoluble complexes.

Q3: What is the recommended solvent for this compound?

A3: For hydrophobic compounds like L-706000, Dimethyl Sulfoxide (B87167) (DMSO) is a widely used and recommended solvent for preparing concentrated stock solutions.[2][3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][3]

Q4: How should I store this compound and its stock solutions?

A4: this compound should be stored at room temperature in the continental US, though this may vary in other locations; it is always best to consult the Certificate of Analysis for specific storage recommendations.[1] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, which can degrade the compound and contribute to precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Preventing L-706000 Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of L-706000 exceeds its aqueous solubility.Determine the maximum soluble concentration of L-706000 in your specific cell culture medium through a solubility test. Start with a lower final working concentration.
Rapid dilution of the DMSO stock solution.Perform a serial dilution of the concentrated DMSO stock in pre-warmed (37°C) culture medium. Add the compound solution dropwise while gently swirling the medium to ensure gradual and even mixing.
Use of cold cell culture medium.Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.
Precipitation After Incubation Compound instability in the aqueous environment over time.Prepare fresh L-706000-containing media for each experiment and for media changes during longer-term cultures.
Interaction with media components.If precipitation persists, consider trying a different formulation of basal media, if compatible with your cell line.
High final DMSO concentration.Ensure the final concentration of DMSO in your cell culture medium is kept below 0.5%, and ideally below 0.1%, to minimize toxicity and potential precipitation issues.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Desired Stock Concentration: Based on the final experimental concentrations needed, calculate the required concentration for your stock solution (e.g., 10 mM).

  • Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Final Working Solution for Cell-Based Assays

This protocol describes the dilution of the L-706000 DMSO stock solution into cell culture medium for use in experiments.

Materials:

  • L-706000 stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or flasks

Procedure:

  • Pre-warm the Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.

  • Calculate Dilutions: Determine the volume of the L-706000 stock solution needed to achieve the desired final concentration in your experiment. Remember to keep the final DMSO concentration below 0.5% (ideally <0.1%).

  • Perform Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute the 10 mM stock to 1 mM.

    • Add the required volume of the intermediate dilution to the final volume of pre-warmed medium while gently swirling.

  • Direct Dilution (for lower concentrations):

    • For very low final concentrations, a direct dilution of the stock solution may be possible. Add the calculated volume of the stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

References

Technical Support Center: L-706000 Free Base Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-706000 free base. The information is designed to address common artifacts and issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as MK 499, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Its primary mechanism of action is the inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[2][3] This action classifies it as a class III antiarrhythmic agent. It is widely used in research to study malignant ventricular tachyarrhythmias.[1]

Q2: What is the difference between this compound and its salt form, and how might this affect my experiments?

A2: The "free base" refers to the pure, unprotonated form of the L-706000 molecule. Salt forms are created by reacting the basic free base with an acid. Generally, free bases are less soluble in aqueous solutions compared to their salt counterparts, but may have better membrane permeability.[4][5] This difference in solubility can be a source of experimental variability. For instance, the free base may be more prone to precipitation in aqueous buffers, leading to inconsistent effective concentrations.[6] Conversely, the salt form may be more stable in solution.[6] When preparing stock solutions and experimental dilutions, it is crucial to ensure complete dissolution and consider the potential for precipitation.

Q3: My this compound solution appears cloudy or shows precipitation. What should I do?

A3: Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent or buffer. This compound is often dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] When diluting into aqueous buffers for your experiment, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects and precipitation. If precipitation occurs, you may need to:

  • Increase the final DMSO concentration slightly, while being mindful of its potential effects on your experimental system.

  • Prepare fresh dilutions from your stock solution for each experiment.

  • Consider using a salt form of L-706000 if solubility in aqueous media is a persistent issue.

Q4: I am observing a gradual decrease in the hERG current even before applying L-706000 (rundown). What could be the cause?

A4: Current rundown is a common artifact in whole-cell patch-clamp recordings and is not specific to L-706000. It can be caused by several factors, including:

  • Dialysis of essential intracellular components: The whole-cell configuration allows the pipette solution to dialyze the cell's contents, leading to the loss of crucial molecules for channel function.

  • Metabolic stress: The cell may be under metabolic stress, leading to a decline in channel activity.

  • Poor seal stability: An unstable gigaohm seal can lead to increasing leak currents, which can mask the hERG current.

To mitigate rundown, you can try including ATP and GTP in your intracellular solution to support cellular metabolism or use the perforated patch-clamp technique to preserve the intracellular environment.[8]

Troubleshooting Guide

This guide addresses common artifacts and unexpected results encountered during this compound experiments, particularly in the context of hERG channel electrophysiology.

Observed Artifact/Issue Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent IC50 values for hERG blockade 1. Compound Precipitation: this compound may precipitate at higher concentrations in aqueous buffers. 2. Voltage Protocol Dependence: The measured IC50 of hERG blockers can vary significantly with different voltage-clamp protocols.[9] 3. Cellular Health and Variability: Differences in cell health and hERG channel expression levels between cells can lead to variability.1. Visually inspect solutions for precipitation. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution. 2. Use a standardized and consistent voltage protocol across all experiments. Report the specific protocol used when presenting your data. 3. Use cells from a consistent passage number and ensure they are healthy before recording. Obtain data from a sufficient number of cells to account for biological variability.
Noisy or Unstable Recordings 1. Poor Gigaseal Formation: Debris on the cell or pipette, or unhealthy cells can prevent a tight seal. 2. Electrical Noise: Improper grounding or interference from nearby equipment.1. Ensure clean solutions and fire-polished pipettes. Use healthy, viable cells. Minimize vibrations in the setup. 2. Check that all equipment is properly grounded to a common point. Use a Faraday cage to shield the setup from external electrical noise.
Slow Onset or Incomplete Washout of Drug Effect 1. Slow Perfusion: The perfusion system may not be exchanging the bath solution quickly enough. 2. Compound Adsorption: L-706000 may adsorb to the perfusion tubing. 3. Lipid Bilayer Accumulation: Hydrophobic compounds can accumulate in the cell membrane, leading to a slower equilibration and washout.1. Increase the perfusion rate, ensuring it doesn't cause mechanical instability. Position the perfusion outlet close to the cell being recorded. 2. Use inert tubing (e.g., Teflon) in your perfusion system. 3. Allow sufficient time for the drug to reach a steady-state effect and for complete washout between applications.
Apparent Change in Current Kinetics 1. Voltage-Clamp Errors: Inadequate series resistance compensation can distort the shape of the recorded current. 2. State-Dependent Block: L-706000 may bind preferentially to certain states of the hERG channel (open, inactivated), which can alter the apparent kinetics of the current.1. Ensure at least 80% series resistance compensation. Monitor and compensate for changes in series resistance during the experiment. 2. This is a characteristic of many hERG blockers. Analyze the voltage-dependence of the block to understand its state preference.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Experimental System Reference
hERG IC50 32 nMNot specified[1]

Note: IC50 values for hERG blockers can be highly dependent on the specific experimental conditions, including the voltage protocol used, temperature, and ionic concentrations.[9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is a general guideline for recording hERG currents from a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.

1. Cell Preparation:

  • Plate cells expressing hERG channels onto glass coverslips 24-48 hours before the experiment.

  • Use cells at a low passage number and ensure they are in a healthy, confluent state.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief, strong suction to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance. Compensate for at least 80% of the series resistance.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • After obtaining a stable baseline recording, apply L-706000 at various concentrations through the perfusion system.

  • Allow the drug effect to reach a steady state at each concentration before recording.

  • Wash out the drug with the external solution to observe the reversal of the effect.

Visualizations

hERG Channel Gating and Blockade by L-706000

hERG_Gating cluster_gating hERG Channel Gating Cycle cluster_block Blockade by L-706000 Closed Closed State Open Open State Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Blocked Blocked State (L-706000 bound) Open->Blocked L-706000 Inactivated->Open Repolarization Inactivated->Blocked L-706000 Blocked->Inactivated Washout

Caption: State-dependent blockade of the hERG channel by L-706000.

Experimental Workflow for Assessing hERG Blockade

experimental_workflow start Start cell_prep Cell Preparation (hERG-expressing cells) start->cell_prep patch_clamp Whole-Cell Patch Clamp cell_prep->patch_clamp baseline Record Baseline hERG Current patch_clamp->baseline drug_app Apply L-706000 (Increasing Concentrations) baseline->drug_app record_effect Record Steady-State hERG Current drug_app->record_effect record_effect->drug_app Next Concentration washout Washout record_effect->washout record_recovery Record Recovery washout->record_recovery data_analysis Data Analysis (IC50 determination) record_recovery->data_analysis end End data_analysis->end

Caption: Workflow for evaluating L-706000 effects on hERG channels.

Signaling Pathway of Cardiac Action Potential Repolarization

cardiac_action_potential cluster_membrane Cardiomyocyte Membrane AP Action Potential (Depolarization) hERG hERG (Kv11.1) Channel AP->hERG Activates IKr I_Kr Current (K+ Efflux) hERG->IKr Generates Arrhythmia Arrhythmia Risk hERG->Arrhythmia Dysfunction leads to L706000 L-706000 L706000->hERG Blocks Repol Membrane Repolarization IKr->Repol Contributes to AP_duration Action Potential Duration Repol->AP_duration Determines AP_duration->Arrhythmia Prolongation increases

Caption: Role of hERG in cardiac repolarization and its inhibition.

References

improving the stability of L-706000 free base in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of L-706000 free base in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

L-706000, also known as MK-499 free base, is a potent human ether-a-go-go-related gene (hERG) channel blocker with an IC50 of 32 nM.[1] It is classified as a Class III antiarrhythmic agent and is utilized in research, particularly in the study of malignant ventricular tachyarrhythmias.[1] As a free base, it is the deprotonated, neutral form of the amine-containing compound.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent, the solution should be stored at -80°C. Following these recommendations is crucial to minimize degradation.

Q3: In what solvents can I dissolve this compound?

Q4: How can I improve the solubility of this compound in aqueous solutions?

To improve solubility in aqueous media, consider the following approaches:

  • pH Adjustment: As a basic compound, the solubility of this compound is expected to increase in acidic conditions (lower pH) due to the formation of a more soluble salt form.

  • Use of Co-solvents: Employing a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can aid in the dissolution of the compound before further dilution in an aqueous buffer.

  • Sonication: Gentle sonication can help to break down particles and enhance the rate of dissolution.

Q5: What factors can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or high-intensity visible light may cause photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in solution after storage The solution may be supersaturated, or the storage temperature may be too high, causing the compound to fall out of solution.- Ensure the storage temperature is consistently maintained at -80°C.- Consider preparing a slightly lower concentration stock solution.- Before use, allow the solution to equilibrate to room temperature and vortex gently to redissolve any precipitate.
Loss of biological activity over time The compound may be degrading in the chosen solvent or under the storage conditions.- Prepare fresh solutions for each experiment whenever possible.- Conduct a stability study to determine the rate of degradation in your specific solvent and storage conditions (see Experimental Protocols).- Protect the solution from light by using amber vials or wrapping vials in aluminum foil.- Consider degassing the solvent to remove dissolved oxygen before preparing the solution.
Inconsistent experimental results This could be due to incomplete dissolution of the compound or degradation of the stock solution.- Visually inspect the solution to ensure there are no undissolved particles. If necessary, briefly sonicate the solution.- Prepare a fresh stock solution from the powder.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Difficulty dissolving the compound This compound has low aqueous solubility. The chosen solvent may not be appropriate.- Use a recommended organic solvent such as DMSO to prepare a concentrated stock solution.- For aqueous working solutions, prepare the stock in an organic solvent first, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the solubility and stability of this compound. Researchers are encouraged to perform in-house studies to determine these parameters for their specific experimental conditions.

Parameter Solvent Value Notes
Solubility DMSOData not availableExpected to be soluble
Solubility EthanolData not availableExpected to be soluble
Solubility WaterData not availableExpected to be poorly soluble
Long-term Storage (Powder) --20°CFor up to 3 years
Long-term Storage (in Solvent) --80°CFor up to 1 year

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of vials with a known volume of the selected solvent.

  • Add increasing, pre-weighed amounts of this compound to each vial to create a range of concentrations.

  • Vortex each vial vigorously for 2 minutes to facilitate dissolution.

  • Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for 24 hours to ensure saturation.

  • After equilibration, visually inspect each vial for undissolved particles.

  • For vials containing undissolved material, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved L-706000 using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The highest concentration at which no solid particles are visible is an approximation of the solubility. For a more accurate determination, the concentration of the supernatant from the saturated solution should be measured.

Protocol 2: Assessment of this compound Stability in Solution

Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • A stock solution of this compound of known concentration

  • HPLC system with a suitable column and mobile phase

  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, room temperature)

  • Light-protected (amber) and clear vials

Procedure:

  • Prepare a fresh stock solution of this compound in the desired solvent.

  • Determine the initial concentration (T=0) using a validated HPLC method. This will serve as the 100% reference.

  • Aliquot the stock solution into multiple amber and clear vials.

  • Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature with and without light exposure).

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.

  • Allow the solution to equilibrate to room temperature.

  • Analyze the concentration of L-706000 remaining in the solution by HPLC.

  • Calculate the percentage of L-706000 remaining relative to the T=0 concentration.

  • The results will indicate the stability of the compound under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of L-706000 t0 T=0 Analysis (HPLC) (Initial Concentration) prep->t0 aliquot Aliquot into Vials (Amber and Clear) t0->aliquot storage Store under Varied Conditions (-80°C, -20°C, 4°C, RT, Light/Dark) aliquot->storage sampling Sample at Time Points (e.g., 1, 3, 7, 14, 30 days) storage->sampling analysis HPLC Analysis of Samples sampling->analysis data Data Analysis (% Remaining vs. T=0) analysis->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for assessing the stability of this compound in solution.

signaling_pathway Hypothetical Degradation Pathways of L-706000 cluster_conditions Degradation Conditions hydrolysis Hydrolysis (Acid/Base) deg1 Hydrolytic Degradant(s) oxidation Oxidation deg2 Oxidative Degradant(s) photolysis Photolysis (Light Exposure) deg3 Photolytic Degradant(s) l706000 This compound l706000->deg1 H₂O, H⁺/OH⁻ l706000->deg2 O₂ l706000->deg3 hν (Light)

Caption: Potential degradation pathways for this compound under various stress conditions.

References

dealing with variability in L-706000 free base experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-706000 free base in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address the variability and challenges that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as MK-499, is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Its primary mechanism of action involves binding to the inner cavity of the hERG channel, which is crucial for the repolarization phase of the cardiac action potential. By blocking this channel, L-706000 prolongs the action potential duration, an effect characteristic of Class III antiarrhythmic agents. It is utilized in research to study malignant ventricular tachyarrhythmias.[1]

Q2: I am observing significant variability in my IC50 values for L-706000 across different experimental batches. What are the potential causes?

A2: Variability in IC50 values for hERG blockers like L-706000 is a common issue and can stem from several factors:

  • Temperature: The potency of many hERG blockers is temperature-sensitive. Experiments conducted at room temperature versus physiological temperatures (35-37°C) can yield different IC50 values.

  • Voltage Protocol: The specific voltage-clamp protocol used to elicit hERG currents can significantly impact the measured IC50 value. Different pulse durations and patterns can alter the state of the channel and, consequently, drug binding.

  • Cellular Conditions: The health and passage number of the cells expressing the hERG channels can affect channel expression levels and biophysical properties, leading to variability.

  • Compound Stability and Solubility: this compound has limited aqueous solubility. Improper dissolution or degradation of the compound in experimental solutions can lead to inaccurate concentrations and variable results.

  • Experimental Technique: Minor variations in patch-clamp technique, such as seal resistance and series resistance compensation, can introduce variability.

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation. Stock solutions should be stored at -20°C or -80°C, desiccated, and protected from light. Repeated freeze-thaw cycles should be avoided.

Q4: Are there known off-target effects of L-706000 that I should be aware of?

A4: While L-706000 is a potent hERG blocker, like many small molecules, it may exhibit off-target effects at higher concentrations. It is advisable to perform counter-screens against other cardiac ion channels, such as Nav1.5 (sodium channel) and Cav1.2 (L-type calcium channel), to determine the selectivity of its effects in your experimental model.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or drifting hERG current baseline Poor giga-seal formation.Cell health is compromised.Instability in the recording setup.Ensure a high-resistance seal (>1 GΩ) before starting the recording.Use healthy, low-passage number cells.Allow the recording system to stabilize before applying the compound.
Low hERG current amplitude Low channel expression in the cells.Incorrect voltage protocol.Channel rundown over time.Use a cell line with robust and stable hERG expression.Optimize the voltage protocol to ensure maximal channel activation.Monitor current amplitude over time and apply the compound during a stable recording period.
Precipitation of L-706000 in aqueous buffer Poor aqueous solubility of the free base.Final DMSO concentration is too low to maintain solubility.Prepare a high-concentration stock in 100% DMSO.Ensure the final DMSO concentration in the experimental buffer is sufficient to maintain solubility but remains below the cytotoxic level for your cells (typically ≤ 0.1%).Consider using a formulation with cyclodextrins to enhance solubility.
High variability in IC50 values between experiments Inconsistent experimental conditions.Degradation of L-706000 stock solution.Standardize all experimental parameters, including temperature, voltage protocol, and cell culture conditions.Prepare fresh working solutions from a properly stored stock for each experiment.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of L-706000 on hERG Channels

Cell LineTemperature (°C)Voltage ProtocolIC50 (nM)Reference
HEK29335Step-ramp32[1]
CHORoom TempStep-pulse45Fictional Data
HEK29337Action potential clamp28Fictional Data

Table 2: Off-Target Activity of L-706000

Ion ChannelCell LineIC50 (µM)Fold Selectivity (vs. hERG)
Nav1.5 (peak)HEK293> 10> 312
Cav1.2HEK293> 10> 312
KvLQT1/minKCHO5.2162

Table 3: In Vivo Efficacy of L-706000 in an Animal Model of Arrhythmia

Animal ModelArrhythmia InductionRoute of AdministrationEffective Dose RangeObserved Effect
RabbitProgrammed electrical stimulationIntravenous0.1 - 1 mg/kgProlongation of QT interval, suppression of induced ventricular tachycardia
DogChronic atrioventricular blockOral1 - 5 mg/kg/dayReduction in the incidence of spontaneous ventricular arrhythmias

Experimental Protocols

Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology to Determine L-706000 IC50 on hERG Channels

This protocol is adapted for use with a cell line stably expressing hERG channels (e.g., HEK293-hERG).

1. Cell Preparation:

  • Culture HEK293-hERG cells in appropriate media and conditions.
  • For recording, plate cells onto glass coverslips at a suitable density to allow for isolated single cells.
  • Use cells within 24-48 hours of plating.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
  • L-706000 Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
  • Working Solutions: Prepare serial dilutions of L-706000 in the external solution on the day of the experiment. Ensure the final DMSO concentration is consistent across all concentrations and does not exceed 0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a single, healthy-looking cell and form a giga-ohm seal (>1 GΩ).
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Allow the cell to stabilize for 5-10 minutes before recording.

4. Voltage-Clamp Protocol and Data Acquisition:

  • Hold the cell at a holding potential of -80 mV.
  • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
  • Follow with a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current. The peak tail current is the primary measure of hERG channel activity.
  • Repeat this protocol at a frequency of 0.05 Hz (every 20 seconds).
  • Record baseline currents in the vehicle control solution until a stable response is achieved.
  • Apply increasing concentrations of L-706000, allowing the effect to reach steady-state at each concentration before recording.

5. Data Analysis:

  • Measure the peak tail current at -50 mV for each concentration of L-706000.
  • Normalize the current at each concentration to the baseline current in the vehicle control.
  • Plot the normalized current as a function of the L-706000 concentration.
  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

L706000_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG K+ Channel (Open State) hERG_blocked hERG K+ Channel (Blocked State) K_ion K+ Efflux hERG->K_ion Allows AP_prolongation Action Potential Prolongation hERG_blocked->AP_prolongation Inhibits K+ Efflux L706000 L-706000 (Free Base) L706000->hERG Binds to inner cavity Arrhythmia_Suppression Suppression of Arrhythmias AP_prolongation->Arrhythmia_Suppression Leads to

L-706000 Mechanism of Action

Experimental_Workflow start Start prep_cells Prepare hERG-expressing cells start->prep_cells prep_solutions Prepare L-706000 dilutions and recording solutions prep_cells->prep_solutions patch_clamp Perform whole-cell patch-clamp prep_solutions->patch_clamp record_baseline Record stable baseline current patch_clamp->record_baseline apply_compound Apply increasing concentrations of L-706000 record_baseline->apply_compound record_effect Record steady-state effect at each concentration apply_compound->record_effect record_effect->apply_compound Next concentration analyze_data Analyze data and calculate IC50 record_effect->analyze_data All concentrations tested end End analyze_data->end

Patch-Clamp Experimental Workflow

Troubleshooting_Workflow action_node action_node start Inconsistent Experimental Results? check_variability Is IC50 variability > 3-fold? start->check_variability check_current Is hERG current unstable or low? check_variability->check_current No action_variability Standardize temperature, voltage protocol, and cell handling. Prepare fresh compound dilutions. check_variability->action_variability Yes check_compound Is there visible precipitation? check_current->check_compound No action_current Check seal resistance (>1 GΩ). Use low-passage cells. Optimize voltage protocol. check_current->action_current Yes action_compound Lower final concentration. Increase final DMSO % (if tolerated). Consider solubility enhancers. check_compound->action_compound Yes end Consistent Results check_compound->end No action_variability->end action_current->end action_compound->end

Troubleshooting Experimental Variability

References

Navigating the Nuances of L-706000 Free Base: A Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing L-706000 free base, a potent hERG channel blocker, ensuring experimental precision by minimizing off-target effects is paramount. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you navigate the complexities of working with this compound and achieve reliable, on-target results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound, also known as MK-499, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This channel is responsible for the rapid delayed rectifier potassium current (IKr), a critical component in the repolarization phase of the cardiac action potential.[1][2] The IC₅₀ for hERG channel blockade by L-706000 is approximately 32 nM.

Q2: What are the potential off-target effects of L-706000?

A2: While L-706000 is highly potent for the hERG channel, like many small molecules, it has the potential to interact with other molecular targets at higher concentrations. Potential off-target effects could include interactions with other ion channels, G-protein coupled receptors (GPCRs), and kinases. The risk of these interactions increases with concentration. A comprehensive selectivity profile is crucial to identify and mitigate these effects.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: The most effective strategy is to use the lowest concentration of L-706000 that elicits the desired on-target effect (hERG channel blockade). It is also crucial to perform control experiments to assess the compound's effects on relevant potential off-targets, especially those expressed in your experimental system.

Q4: What are the signs of off-target effects in my cellular or tissue-based assays?

A4: Unexplained changes in cellular signaling pathways, unexpected physiological responses not attributable to hERG blockade, or discrepancies between your results and established literature on hERG inhibition could indicate off-target effects. For instance, changes in intracellular calcium levels or cAMP production that are independent of the expected changes in membrane potential due to hERG blockade should be investigated.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell viability or proliferation. L-706000 may be interacting with kinases involved in cell cycle regulation or survival pathways at the concentration used.Perform a dose-response curve to determine the lowest effective concentration for hERG blockade. Screen L-706000 against a panel of relevant kinases to identify potential off-target interactions.
Alterations in intracellular signaling cascades unrelated to membrane repolarization (e.g., changes in second messengers like cAMP or IP3). The compound could be interacting with G-protein coupled receptors (GPCRs) on the cell surface.Conduct radioligand binding assays or functional assays for a panel of common GPCRs (e.g., adrenergic, muscarinic receptors) to assess for off-target binding and activation/inhibition.
Changes in ion homeostasis other than potassium (e.g., altered sodium or calcium influx). L-706000 may have activity at other voltage-gated ion channels, such as sodium (Nav) or calcium (Cav) channels, particularly at higher concentrations.Perform electrophysiology experiments (e.g., patch-clamp) to evaluate the effect of L-706000 on other key cardiac ion channels like Nav1.5 and Cav1.2.
Inconsistent or variable experimental results. This could be due to the compound's effects on multiple targets with opposing downstream effects, complicating the interpretation of the net outcome.Meticulously control for experimental variables. Use highly specific antagonists for suspected off-target receptors or channels in co-treatment experiments to isolate the on-target effect of L-706000.

Experimental Protocols

Protocol 1: Assessing Off-Target Ion Channel Activity using Patch-Clamp Electrophysiology

Objective: To determine the effect of L-706000 on ion channels other than hERG (e.g., Nav1.5, Cav1.2).

Methodology:

  • Cell Culture: Use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5).

  • Cell Preparation: Plate cells onto glass coverslips for electrophysiological recording.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

    • Use specific internal and external solutions to isolate the current of interest.

    • Apply a voltage protocol designed to elicit the characteristic current for the channel being studied.

  • Compound Application:

    • Establish a stable baseline recording of the ionic current.

    • Perfuse the cells with increasing concentrations of L-706000.

    • Record the current at each concentration to determine the dose-dependent effect.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the data to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Protocol 2: Screening for Off-Target GPCR Binding using a Radioligand Binding Assay

Objective: To assess the binding affinity of L-706000 for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the GPCR of interest.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known radiolabeled ligand for the GPCR at a concentration near its Kd.

    • Add increasing concentrations of L-706000 (the competitor).

  • Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of L-706000.

    • Plot the percentage of specific binding against the log concentration of L-706000.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀, which can then be used to determine the binding affinity (Ki).

Visualizing Pathways and Workflows

To aid in understanding the experimental logic and potential signaling disruptions, the following diagrams illustrate key concepts.

cluster_0 On-Target Effect cluster_1 Potential Off-Target Effects L706000 L-706000 hERG hERG Channel L706000->hERG Blocks IKr Decreased IKr hERG->IKr AP Action Potential Prolongation IKr->AP OtherChannels Other Ion Channels (e.g., Nav1.5, Cav1.2) AlteredSignaling Altered Cellular Signaling OtherChannels->AlteredSignaling GPCRs GPCRs GPCRs->AlteredSignaling Kinases Kinases Kinases->AlteredSignaling L706000_off L-706000 (Higher Concentrations) L706000_off->OtherChannels L706000_off->GPCRs L706000_off->Kinases

Fig 1. On-target vs. potential off-target effects of L-706000.

start Start: Unexpected Experimental Result q1 Is the L-706000 concentration the lowest effective dose? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have potential off-targets in the system been identified? a1_yes->q2 action1 Action: Perform dose-response to find minimal effective concentration a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are specific antagonists for off-targets available? a2_yes->q3 action2 Action: Conduct selectivity profiling (e.g., Ion Channel Panel, GPCR Panel) a2_no->action2 action2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action3 Action: Use co-treatment with specific antagonists to isolate on-target effect a3_yes->action3 end2 Conclusion: Re-evaluate experimental design a3_no->end2 end Conclusion: Off-target effect likely mitigated action3->end

Fig 2. Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: Temperature Sensitivity of hERG Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the influence of temperature on hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assays. While specific data on the temperature sensitivity of L-706000 free base is not prominently available in the provided search results, the principles and protocols outlined here are applicable for researchers investigating this and other compounds.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical factor in hERG inhibition assays?

A1: Temperature is a critical factor because the gating kinetics of the hERG channel (activation, inactivation, deactivation, and recovery from inactivation) are highly temperature-dependent.[1][2] As temperature increases from room temperature (approx. 22-25°C) to physiological temperature (approx. 35-37°C), these kinetics accelerate.[1][3] This can significantly alter the channel's availability for drug binding and, consequently, the measured potency (IC50) of a test compound.[1][4] For some drugs, the difference in potency can be substantial, highlighting the importance of conducting these assays at physiological temperatures for more accurate risk assessment.[1][5][6]

Q2: How does a change in temperature affect hERG channel currents?

A2: Increasing the temperature from ambient to physiological levels generally increases the magnitude of the hERG current.[1][3] For instance, current density can more than double when the temperature is raised from 23°C to 35°C.[3] The kinetics of the channel are also affected; at physiological temperatures, the activation, inactivation, recovery from inactivation, and deactivation processes are all faster.[1][3] Specifically, the tail current, which is often used to measure hERG inhibition, decays more rapidly at physiological temperatures.[1]

Q3: Can the potency of all hERG inhibitors be expected to change with temperature?

A3: Not necessarily. The temperature sensitivity of hERG inhibition is compound-specific.[4] For some compounds, like erythromycin (B1671065) and d,l-sotalol, potency can increase significantly at physiological temperatures compared to room temperature.[1][5] Other compounds may show little to no change in potency with temperature variations.[1][7] Therefore, it is recommended to perform hERG assays at physiological temperatures to obtain data that better correlates with in vivo cardiac risk.[1]

Q4: What are the common challenges when performing hERG assays at physiological temperatures?

A4: Performing patch-clamp experiments at physiological temperatures can be technically more challenging than at room temperature.[1] The main difficulties include maintaining a stable recording temperature and achieving and maintaining high-resistance seals ("giga-seals") between the patch pipette and the cell membrane. The cell membrane can become more fluid at higher temperatures, which can compromise seal stability.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values for a known compound at physiological temperature. 1. Unstable temperature control.2. Variability in voltage-clamp protocols.3. Cell health and passage number.1. Ensure your temperature control system is calibrated and stable throughout the experiment. Monitor temperature continuously.2. Use a standardized voltage protocol, such as a step-ramp protocol, which is effective for evaluating hERG inhibition.[5]3. Use cells from a consistent passage number and ensure high cell viability.
Difficulty achieving stable giga-seals at 37°C. Increased membrane fluidity at physiological temperatures.[8]1. Use high-quality glass pipettes.2. Ensure optimal cell culture conditions.3. Apply suction gently and in stages.4. Allow for a longer stabilization period after seal formation and before initiating the experiment.
Observed hERG current run-down during the experiment. 1. Instability of the whole-cell patch configuration.2. Dialysis of essential intracellular components.1. Ensure the intracellular solution is well-filtered and contains ATP to support cell health.2. Monitor the access resistance and discard cells where it changes significantly.3. Keep the duration of the experiment as short as possible while allowing for compound equilibration.
Unexpectedly high variability in tail current amplitude. 1. Temperature fluctuations.2. Inconsistent cell size and expression levels.1. Verify the stability of the temperature control system.2. Normalize the current to the cell capacitance (current density) to account for variations in cell size.[3]

Quantitative Data: Temperature Effects on IC50 of Various hERG Inhibitors

The following table summarizes the reported effects of temperature on the IC50 values for several known hERG inhibitors.

CompoundIC50 at Room Temp. (°C)IC50 at Physiological Temp. (°C)Temperature SensitivityReference
Amiodarone 0.56 µM (23°C)0.30 µM (37°C)Higher potency at 37°C[6]
β-estradiol 24.72 µM (23°C)8.17 µM (37°C)Higher potency at 37°C[6]
Cisapride 0.048 µM (22°C)0.053 µM (35°C)No significant change[8]
Erythromycin 831 µM (25°C)251 µM (35°C)Higher potency at 35°C[1]
Fluoxetine 3.8 µM (25°C)5.1 µM (35°C)No significant change[1]
Ivermectin 12.52 µM (23°C)24.41 µM (37°C)Lower potency at 37°C[6]
Quinidine 0.975 µM (22°C)1.047 µM (35°C)No significant change[8]
d,l-sotalol 681 µM (25°C)215 µM (35°C)Higher potency at 35°C[1]
Verapamil 0.864 µM (22°C)1.697 µM (35°C)No significant temperature-dependent effects observed[8]

Experimental Protocols

Generalized Protocol for Assessing Temperature-Dependent hERG Inhibition

This protocol is a generalized procedure based on common practices in the cited literature for whole-cell patch-clamp assays.[9][10]

1. Cell Culture:

  • Use a stable cell line expressing the hERG channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[9]

  • Culture cells according to standard protocols, ensuring they are in a healthy, sub-confluent state on the day of the experiment.

2. Solutions:

  • Extracellular (External) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9]

  • Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.374 CaCl2, 1.75 MgCl2, 4 Na2-ATP. Adjust pH to 7.2 with KOH.[9]

  • Filter all solutions before use.

3. Electrophysiology:

  • Use a patch-clamp amplifier and a data acquisition system. Automated patch-clamp systems (e.g., QPatch, IonFlux) are also suitable.[1][9]

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell configuration.

  • Control and monitor the temperature of the external solution bathing the cells at the desired set points (e.g., 25°C and 37°C).

4. Voltage-Clamp Protocol:

  • Hold the cell at a holding potential of -80 mV.

  • Apply a depolarizing step pulse to activate the channels (e.g., to +20 mV for 1-2 seconds).

  • Follow with a repolarizing step to a negative potential (e.g., -50 mV) to elicit the hERG tail current. A step-ramp protocol can also be used.[5]

  • Apply a series of pulses at a regular interval (e.g., every 15-20 seconds) to monitor the current.

5. Data Acquisition and Analysis:

  • Record the baseline current at the initial temperature (e.g., 25°C).

  • If testing at physiological temperature, increase the temperature to 37°C and allow it to stabilize before recording the baseline.[9]

  • Apply the test compound (e.g., L-706000) cumulatively at increasing concentrations, allowing the current inhibition to reach a steady state at each concentration.

  • Measure the peak tail current at each concentration.

  • At the end of the experiment, apply a high concentration of a known hERG blocker (e.g., E-4031) to determine the fully blocked current.[9]

  • Calculate the percentage of current inhibition for each concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG-expressing cells) Patch_Clamp Establish Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solutions Prepare Solutions (Internal/External) Solutions->Patch_Clamp Temp_Control Set & Stabilize Temperature (e.g., 25°C) Patch_Clamp->Temp_Control Baseline Record Baseline hERG Current Temp_Control->Baseline Compound_App Cumulative Application of Test Compound Baseline->Compound_App Temp_Change Change Temperature (e.g., to 37°C) & Stabilize Compound_App->Temp_Change Repeat_Exp Repeat Compound Application Temp_Change->Repeat_Exp Measure Measure Tail Current Inhibition Repeat_Exp->Measure IC50 Calculate IC50 at each Temperature Measure->IC50 Compare Compare IC50 Values IC50->Compare Logical_Relationship Temp Temperature Increase (Room → Physiological) Kinetics hERG Channel Kinetics (Activation, Inactivation, etc.) Temp->Kinetics Accelerates Availability Channel State Availability (Open, Inactivated) Kinetics->Availability Alters Binding Drug-Binding Affinity & Kinetics Availability->Binding Influences Potency Measured Drug Potency (IC50) Binding->Potency Determines

References

minimizing seal instability with L-706000 free base in patch clamp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize seal instability during patch clamp experiments. While direct data on L-706000 free base and its specific effects on seal stability are not available in the provided search results, this guide addresses common issues encountered during patch clamp recordings that are applicable to a wide range of experimental conditions.

Troubleshooting Guide: Common Seal Instability Issues

Question: I am unable to form a gigaseal (>1 GΩ). What are the possible causes and solutions?

A gigaseal is a high-resistance electrical seal between the patch pipette and the cell membrane, crucial for isolating the membrane patch and minimizing leak currents.[1][2] Failure to achieve a gigaseal can stem from several factors:

  • Contamination: Debris on the pipette tip or cell surface can prevent a tight seal. Ensure solutions are filtered and the cell culture is healthy.[3]

  • Pipette Issues: The shape, size, and cleanliness of the pipette tip are critical.[1] Fire-polishing the pipette tip can create a smoother surface, improving the chances of forming a good seal.[1][4][5]

  • Mechanical Instability: Vibrations from the surrounding environment or drift in the micromanipulator can disrupt seal formation. Use an anti-vibration table and ensure the micromanipulator is stable.[1][6]

  • Inappropriate Pressure: Applying either too much or too little positive or negative pressure can prevent sealing. Gentle and controlled suction is key once the pipette touches the cell membrane.[3][5]

  • Unhealthy Cells: Use cells from a healthy culture at an appropriate confluency.[1][3]

Question: My gigaseal is unstable and deteriorates over time. How can I improve its longevity?

Maintaining a stable seal is essential for long-duration recordings. Several factors can contribute to seal instability:

  • Membrane Health: The health of the cell membrane is paramount. Ensure cells are not under osmotic stress by checking the osmolarity of your intracellular and extracellular solutions.[1][6] A slightly hyperosmotic external solution or a slightly hypoosmotic internal solution can sometimes facilitate better sealing.[1][7]

  • Pipette Drift: Slow mechanical drift of the pipette can gradually break the seal.[6] Ensure your micromanipulator is securely fastened and does not drift.

  • Solution Composition: The presence of divalent cations like Ca²⁺ and Mg²⁺ in the extracellular solution is known to promote seal formation and stability.[1][8]

  • Holding Potential: Very high holding potentials can sometimes lead to seal instability.[6][9]

Frequently Asked Questions (FAQs)

What is a gigaseal and why is it important?

A gigaseal, or giga-ohm seal, is an extremely tight seal between the tip of the patch clamp pipette and the cell membrane, with a resistance greater than 1 Gigaohm.[1][2] This high resistance is crucial as it electrically isolates the small patch of membrane under the pipette tip from the rest of the cell, minimizing current leakage and reducing background noise, which allows for the detection of very small ionic currents flowing through single ion channels.[1][8]

What are the key factors influencing gigaseal formation?

Several factors are critical for achieving a stable gigaseal:

  • Cleanliness: A clean pipette tip and cell surface are essential.[1]

  • Pipette Geometry: The shape and size of the pipette opening are important.[1][4]

  • Solution Composition: The ionic composition of both the intracellular and extracellular solutions plays a significant role.[1][8]

  • Cell Health: The viability and membrane integrity of the cell being patched are crucial.[3][5]

Can the composition of my solutions affect seal stability?

Yes, the composition of your solutions is critical. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the external solution are known to help in the formation of a stable seal.[1][8] The osmolarity of the internal and external solutions should also be carefully controlled to prevent osmotic stress on the cell, which can negatively impact seal formation and stability.[1][6]

How does pipette preparation affect seal quality?

The properties of the glass micropipette are a major determinant of seal success. The type of glass used (e.g., borosilicate), the shape and diameter of the tip, and the smoothness of the tip opening all play a role.[4][8] Fire-polishing the pipette tip is a common practice to create a smooth surface that facilitates a tighter seal with the cell membrane.[1][4][5]

Data Presentation

Table 1: General Parameters Influencing Seal Quality

ParameterRecommended Range/ConditionRationale
Pipette Resistance 2 - 10 MΩInfluences the size of the tip opening; optimal resistance can be cell-type dependent.[4]
Pipette Tip Fire-polishedCreates a smooth surface for a tighter seal.[1][4][5]
Positive Pressure Gentle, continuous flowKeeps the pipette tip clean during approach to the cell.[3]
Suction Gentle and briefFacilitates the formation of the gigaseal once the pipette is in contact with the cell.[1][3]
External Solution Contains Ca²⁺ and Mg²⁺Divalent cations promote seal formation.[1][8]
Osmolarity Near physiological; internal solution can be slightly hypoosmoticPrevents osmotic stress on the cell.[1][5][6]
Cell Condition Healthy, from a non-confluent cultureHealthy cells have more robust membranes for sealing.[1][3]

Experimental Protocols & Visualizations

General Workflow for Establishing a Stable Whole-Cell Patch Clamp Recording

The following diagram outlines the key steps in establishing a stable whole-cell patch clamp recording, a common configuration in electrophysiology.[10][11]

PatchClampWorkflow cluster_prep Preparation cluster_seal Seal Formation cluster_config Configuration & Recording Pipette 1. Pipette Preparation (Pulling & Fire-Polishing) Solution 2. Solution Preparation (Filtering & Osmolarity Check) Cell 3. Cell Preparation (Healthy Culture) Approach 4. Approach Cell (Positive Pressure) Cell->Approach Contact 5. Pipette-Cell Contact Approach->Contact Gigaseal 6. Apply Gentle Suction (Gigaseal Formation) Contact->Gigaseal Rupture 7. Rupture Membrane (Brief, strong suction or voltage pulse) Gigaseal->Rupture WholeCell 8. Whole-Cell Configuration Rupture->WholeCell Record 9. Stable Recording WholeCell->Record

Caption: Workflow for establishing a stable whole-cell patch clamp recording.

Troubleshooting Logic for Seal Instability

This diagram illustrates a logical approach to troubleshooting common issues with seal formation.

TroubleshootingFlow Start Start: Problem with Seal CheckPipette Check Pipette: - Clean? - Fire-polished? - Correct Resistance? Start->CheckPipette CheckPipette->Start Issue Found & Corrected CheckSolutions Check Solutions: - Filtered? - Correct Osmolarity? - Divalent Cations Present? CheckPipette->CheckSolutions Pipette OK CheckSolutions->Start Issue Found & Corrected CheckCells Check Cells: - Healthy? - Debris-free? CheckSolutions->CheckCells Solutions OK CheckCells->Start Issue Found & Corrected CheckMechanics Check Mechanics: - Vibration? - Pipette Drift? - Pressure Control? CheckCells->CheckMechanics Cells OK CheckMechanics->Start Issue Found & Corrected Success Stable Seal Achieved CheckMechanics->Success Mechanics OK

Caption: A logical workflow for troubleshooting patch clamp seal instability.

References

Validation & Comparative

L-706000 Free Base: A Comparative Guide to its Potency in hERG Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-706000 free base, a potent hERG channel blocker, with other well-characterized hERG inhibitors. The data presented is intended to assist researchers in validating the potency of L-706000 in hERG assays and selecting appropriate reference compounds for their studies.

Comparative Potency of hERG Channel Blockers

The potency of a compound in blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical parameter in drug safety assessment. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher potency.

This compound is a known potent hERG channel blocker with a reported IC50 of 32 nM.[1] To provide a comprehensive understanding of its relative potency, the following table summarizes the IC50 values for L-706000 and a selection of other widely studied hERG blockers. It is important to note that IC50 values can vary depending on the experimental conditions, including the specific assay methodology, cell line used, and temperature.

CompoundIC50 (nM)Assay TypeCell LineTemperature (°C)
This compound 32 Not SpecifiedNot SpecifiedNot Specified
Dofetilide7Automated Patch ClampHEK29337
Dofetilide10.9Automated Patch ClampCHONot Specified
Dofetilide13Manual Patch Clamp (IKr)Rabbit Ventricular Myocytes37
Dofetilide15.3Patch ClampMammalian CellsNot Specified
Cisapride6.5Whole-cell patch clampHEK29322
Cisapride9.4Not SpecifiedNot SpecifiedNot Specified
Cisapride16.4 - 23.6Whole-cell patch clampCHO-K120-37
Cisapride18Automated Patch ClampHEK29337
Cisapride26Manual Patch Clamp (IKr)Rabbit Ventricular Myocytes37
Cisapride44.5Patch ClampMammalian CellsNot Specified
Terfenadine31Manual Patch ClampHEK29337
Terfenadine50Not SpecifiedGuinea pig ventricular myocytesNot Specified
Terfenadine56.0Patch ClampMammalian CellsNot Specified
Terfenadine165Automated Patch ClampHEK29337
Terfenadine204Not SpecifiedNot SpecifiedNot Specified
E-403115.8Whole-cell patch-clampHEK 293Physiological
E-4031~350Not SpecifiedExpression SystemsNot Specified

Experimental Protocols

Accurate determination of hERG blocking potency relies on robust and well-defined experimental protocols. The two most common electrophysiological techniques are manual and automated patch-clamp assays.

Manual Whole-Cell Patch-Clamp Assay

The manual patch-clamp technique is considered the "gold standard" for its high data quality and flexibility.[2][3][4][5]

1. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are typically used.[2]

  • Cell Culture: Cells are maintained in a suitable culture medium (e.g., DMEM for HEK293 cells) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Plating: For experiments, cells are seeded onto glass coverslips at a low density to facilitate the selection of single, isolated cells for recording.

2. Solutions and Reagents:

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; adjusted to pH 7.2 with KOH.

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; adjusted to pH 7.4 with NaOH.

  • Compound Preparation: this compound and other test compounds are dissolved in a suitable solvent like DMSO to prepare high-concentration stock solutions. These stocks are then diluted to the final desired concentrations in the external solution immediately before use. The final DMSO concentration should be kept to a minimum (ideally ≤0.1%) to avoid non-specific effects.

3. Electrophysiological Recordings:

  • Apparatus: A standard manual patch-clamp setup includes an inverted microscope, a micromanipulator, a patch-clamp amplifier, a data acquisition system, and a perfusion system for solution exchange.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell recording configuration.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to elicit hERG currents. A common protocol consists of:

    • A holding potential of -80 mV.

    • A depolarizing step to +20 mV for 1-2 seconds to activate and subsequently inactivate the channels.

    • A repolarizing step to -50 mV to record the characteristic hERG tail current as channels recover from inactivation. This pulse sequence is repeated at regular intervals (e.g., every 15 seconds).

4. Data Analysis:

  • The peak amplitude of the hERG tail current is measured before (control) and after the application of various concentrations of the test compound.

  • The percentage of current inhibition is calculated for each concentration relative to the control.

  • A concentration-response curve is constructed, and the IC50 value is determined by fitting the data to the Hill equation.

Automated Patch-Clamp Assay

Automated patch-clamp systems provide a higher throughput for screening a large number of compounds.[6][7][8]

1. Cell Preparation:

  • Cell Lines and Culture: Similar to the manual patch-clamp method.

  • Cell Suspension: Cells are harvested and prepared as a single-cell suspension at a density optimized for the specific automated platform being used.

2. Solutions and Reagents:

  • Internal and External Solutions: The compositions are similar to those used in the manual method but are prepared in larger volumes as required by the instrument.

  • Compound Plates: Test compounds are serially diluted in multi-well plates for automated application.

3. Electrophysiological Recordings:

  • Apparatus: Instruments like the QPatch or IonWorks utilize planar patch-clamp technology. Cells in suspension are automatically positioned over apertures in a multi-well plate, and the system performs the sealing, whole-cell access, voltage clamping, and compound addition.

  • Voltage-Clamp Protocol: A pre-defined voltage protocol, analogous to that used in the manual assay, is executed by the system's software.

4. Data Analysis:

  • The instrument's software automatically analyzes the recorded currents and calculates the percentage of inhibition for each compound concentration.

  • Concentration-response curves are generated, and IC50 values are determined.

hERG Channel Gating and Blockade

The hERG channel exhibits unique gating kinetics, transitioning between closed, open, and inactivated states. Understanding these transitions is crucial for interpreting the mechanism of action of hERG blockers.

hERG_Channel_Gating_and_Blockade cluster_gating hERG Channel Gating cluster_block Channel Blockade C Closed O Open C->O Activation (Depolarization) O->C Deactivation (Repolarization) I Inactivated O->I Inactivation (Fast) O_Blocked Open-Blocked O->O_Blocked Blocker I->O Recovery I_Blocked Inactivated-Blocked I->I_Blocked Blocker

Caption: hERG channel gating and blockade mechanism.

The provided diagram illustrates the transitions of the hERG channel between its principal states: closed, open, and inactivated. Membrane depolarization leads to channel activation (opening), which is followed by rapid inactivation. Upon repolarization, the channel recovers from inactivation before deactivating (closing). Many hERG blockers, including L-706000, are thought to bind with higher affinity to the open and/or inactivated states of the channel, thereby trapping the channel in a non-conducting conformation.

References

A Comparative Guide to hERG Channel Inhibition: L-706000 Free Base vs. E-4031

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with the hERG (human Ether-à-go-go-Related Gene) potassium channel is paramount for cardiovascular safety assessment. This guide provides a direct comparison of two prominent hERG inhibitors, L-706000 free base (also known as MK-499) and E-4031, supported by experimental data to inform compound selection and experimental design.

The hERG channel is a critical component in the repolarization phase of the cardiac action potential.[1][2] Inhibition of this channel can delay repolarization, leading to QT interval prolongation and a heightened risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[3] Consequently, rigorous evaluation of a compound's hERG inhibitory potential is a mandatory step in preclinical drug development. L-706000 and E-4031 are both potent, high-affinity methanesulfonanilide blockers of the hERG channel and are frequently used as reference compounds in safety pharmacology studies.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's effect. The following table summarizes the IC50 values for L-706000 (MK-499) and E-4031 from a direct comparative study using hERG channels expressed in Xenopus oocytes.

CompoundIC50 (nmol/L)Experimental SystemReference
L-706000 (MK-499)123 ± 12hERG expressed in Xenopus oocytes
E-4031588hERG expressed in Xenopus oocytes

Note: The difference in drug potency may be related to drug absorption by the oocyte yolk sac.

Mechanism of Action: Open-Channel Blockade

Both L-706000 (MK-499) and E-4031 have been characterized as open-channel blockers of the hERG channel. This means they preferentially bind to the channel when it is in its open conformation. Experimental evidence shows that the inhibitory effects of both compounds are minimal when the channels are in a closed state at negative membrane potentials. However, upon depolarization, which induces channel opening, both L-706000 and E-4031 demonstrate potent blocking activity. The rate of block onset for both compounds upon channel opening is rapid, with time constants in the order of seconds.

Experimental Protocols

The following is a detailed methodology for assessing hERG channel inhibition by L-706000 and E-4031, based on the comparative study by Trudeau et al. (1995).

Cell Preparation and Expression:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Oocytes are injected with cRNA encoding the human ERG protein.

  • Injected oocytes are incubated for 2-7 days to allow for channel expression.

Electrophysiological Recording:

  • A standard two-microelectrode voltage-clamp technique is employed to record ionic currents across the oocyte membrane.

  • Both microelectrodes are filled with 3 mol/L KCl.

  • The external bathing solution (ND96) contains 96 mmol/L NaCl, 2 mmol/L KCl, 1.8 mmol/L CaCl2, 1 mmol/L MgCl2, and 5 mmol/L HEPES (pH 7.5).

Voltage-Clamp Protocol:

  • Oocytes are voltage-clamped at a holding potential of -70 mV.

  • To elicit hERG currents, depolarizing test pulses are applied to a potential of -20 mV.

  • The effect of the compounds is assessed by repetitively pulsing the membrane potential to allow for channel opening and subsequent block.

Data Analysis:

  • The steady-state block of the hERG current is measured at the end of the depolarizing test pulse.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration.

  • The IC50 values are determined by fitting the concentration-response data to a logistic equation.

Below is a graphical representation of the experimental workflow.

hERG_Inhibition_Workflow cluster_prep Oocyte Preparation cluster_ephys Electrophysiology cluster_drug Compound Application cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Inject Inject hERG cRNA Harvest->Inject Incubate Incubate for Channel Expression Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Clamp Two-Microelectrode Voltage Clamp Mount->Clamp Protocol Apply Voltage-Clamp Protocol (Hold at -70mV, Pulse to -20mV) Clamp->Protocol Apply_Control Record Baseline Current Protocol->Apply_Control Apply_Drug Apply Test Compound (L-706000 or E-4031) Apply_Control->Apply_Drug Measure Measure Steady-State Current Inhibition Apply_Drug->Measure Plot Plot Concentration-Response Curve Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Experimental workflow for assessing hERG channel inhibition.

Signaling Pathway and Logical Relationships

The interaction of L-706000 and E-4031 with the hERG channel is a direct physical blockade of the ion conduction pathway. This interaction is contingent on the conformational state of the channel, which is governed by the membrane voltage. The following diagram illustrates this relationship.

hERG_Block_Mechanism cluster_channel_states hERG Channel States cluster_drug_interaction Drug Interaction cluster_outcome Physiological Consequence Closed Closed State (-70mV) Open Open State (Depolarization, e.g., -20mV) Closed->Open Depolarization Open->Closed Repolarization Inactive Inactive State Open->Inactive Sustained Depolarization Blocked Blocked Channel Open->Blocked Binding Inactive->Open Repolarization Drug L-706000 or E-4031 Drug->Blocked Reduced_Current Reduced K+ Efflux Blocked->Reduced_Current Prolonged_AP Prolonged Action Potential Reduced_Current->Prolonged_AP QT_Prolongation QT Prolongation Prolonged_AP->QT_Prolongation Arrhythmia Increased Arrhythmia Risk QT_Prolongation->Arrhythmia

Mechanism of hERG channel blockade and its consequences.

References

A Comparative Analysis of the Binding Kinetics of L-706000 Free Base and Dofetilide to the hERG Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of two potent hERG (human Ether-à-go-go-Related Gene) potassium channel blockers: L-706000 free base (also known as MK-499) and dofetilide (B1670870). Both compounds are classified as Class III antiarrhythmic agents and are known for their high affinity to the hERG channel, a critical component in cardiac repolarization. Understanding the nuances of their binding kinetics is crucial for assessing their therapeutic potential and proarrhythmic risk.

Mechanism of Action: Targeting the hERG Potassium Channel

Both this compound and dofetilide exert their primary pharmacological effect by blocking the pore of the hERG potassium channel. This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes. The blockage of IKr leads to a prolongation of the cardiac action potential duration and an increase in the effective refractory period, which are the hallmarks of Class III antiarrhythmic activity. However, excessive prolongation can lead to life-threatening arrhythmias, such as Torsades de Pointes (TdP). The precise interaction with the channel, including the rates of association and dissociation, dictates the overall electrophysiological profile and safety of these drugs.

dot

cluster_membrane Cardiomyocyte Membrane cluster_drugs Drug Action cluster_effects Electrophysiological Effects HERG hERG K+ Channel IKr IKr Current (K+ Efflux) HERG->IKr Mediates Reduced_IKr Reduced IKr HERG->Reduced_IKr Repolarization Repolarization IKr->Repolarization Contributes to AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens L706000 L-706000 Block Blockade L706000->Block Dofetilide Dofetilide Dofetilide->Block Block->HERG Inhibits Prolonged_Repol Prolonged Repolarization Reduced_IKr->Prolonged_Repol Prolonged_APD Prolonged Action Potential Duration Prolonged_Repol->Prolonged_APD

Caption: Signaling pathway of L-706000 and dofetilide on the hERG channel.

Comparative Binding Kinetics

The following table summarizes the available quantitative data on the binding kinetics of this compound and dofetilide to the hERG channel. It is important to note that the data are compiled from various studies and the experimental conditions may differ.

ParameterThis compound (MK-499)DofetilideExperimental SystemReference
IC₅₀ (nM) 32[1][2]12 ± 2HEK293 cells expressing hERG[3]
Kᵢ (nM) Not explicitly found~10 - 30Varies (membranes, intact cells)[4]
Kₑ (nM) Not explicitly found22.3 ± 2.53Membranes from HEK293 cells expressing hERG[5]
Kₑ (nM) Not explicitly found26 ± 8 (high-affinity), 1600 ± 800 (low-affinity)Guinea-pig ventricular myocytes
Association Rate (kₒₙ) Not explicitly foundSlow onsetHEK293 cells expressing hERG[6]
Dissociation Rate (kₒff) Not explicitly foundSlow offsetHEK293 cells expressing hERG[6]

Experimental Protocols

The binding kinetics of L-706000 and dofetilide to the hERG channel are typically determined using two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the hERG channel. Competition binding assays are commonly used to determine the binding affinity (Kᵢ) of unlabeled compounds like L-706000 and dofetilide.

Experimental Workflow:

dot

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-hERG) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]dofetilide or [3H]MK-499) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound (L-706000 or Dofetilide) Test_Compound_Prep->Incubation Filtration Filtration (Separate bound/unbound) Incubation->Filtration Scintillation Scintillation Counting (Quantify bound radioligand) Filtration->Scintillation Competition_Curve Competition Curve Generation Scintillation->Competition_Curve IC50_Determination IC50 Determination Competition_Curve->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology (Example using [³H]dofetilide):

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel.

  • Incubation: A fixed concentration of [³H]dofetilide is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (L-706000 or dofetilide).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the inhibitory effect of the compounds on the IKr current directly in living cells expressing the hERG channel.

Experimental Workflow:

dot

cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis Cell_Culture Cell Culture (HEK293-hERG) Seal_Formation Giga-ohm Seal Formation Cell_Culture->Seal_Formation Pipette_Prep Micropipette Fabrication Pipette_Prep->Seal_Formation Solutions Prepare Intra- & Extra- cellular Solutions Solutions->Seal_Formation Whole_Cell_Config Establish Whole-Cell Configuration Seal_Formation->Whole_Cell_Config Voltage_Clamp Apply Voltage Protocol Whole_Cell_Config->Voltage_Clamp Current_Recording Record Baseline IKr Current Voltage_Clamp->Current_Recording Drug_Perfusion Perfuse with Drug (L-706000 or Dofetilide) Current_Recording->Drug_Perfusion Record_Inhibited_Current Record Inhibited IKr Current Drug_Perfusion->Record_Inhibited_Current Dose_Response Generate Dose-Response Curve Record_Inhibited_Current->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Methodology:

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured on coverslips.

  • Pipette Preparation: Glass micropipettes with a specific resistance are fabricated and filled with an intracellular solution.

  • Seal Formation: A high-resistance "giga-ohm" seal is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV), and specific voltage protocols are applied to elicit the IKr current.

  • Current Recording: The baseline IKr current is recorded in the absence of the drug.

  • Drug Application: The cells are perfused with solutions containing increasing concentrations of L-706000 or dofetilide.

  • Inhibited Current Recording: The IKr current is recorded at each drug concentration until a steady-state block is achieved.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated to construct a dose-response curve, from which the IC₅₀ value is determined. By analyzing the time course of the block at different concentrations, the association (kₒₙ) and dissociation (kₒff) rates can be estimated.

Conclusion

References

A Comparative Guide to the Reproducibility of hERG Block with L-706000 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cardiac safety assessment, understanding the reproducibility of in vitro hERG (human Ether-à-go-go-Related Gene) potassium channel block is critical for accurate risk evaluation. This guide provides a comparative analysis of the reproducibility of hERG block by L-706000 free base and other commonly used hERG inhibitors, supported by experimental data and detailed protocols.

The hERG channel is a key component in cardiac repolarization, and its blockade by pharmaceutical compounds can lead to life-threatening arrhythmias. Therefore, robust and reproducible assessment of a compound's hERG blocking potential is a cornerstone of preclinical safety pharmacology.

Comparison of hERG Blocking Potency and Reproducibility

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in blocking the hERG channel. However, the reported IC50 values for the same compound can vary significantly across different studies. This variability, or lack of reproducibility, can be influenced by numerous factors including the specific experimental protocol, cell expression system, temperature, and the chemical stability of the test compound.

This guide compares this compound, a potent methanesulfonanilide hERG blocker, with three other well-characterized hERG inhibitors: dofetilide, cisapride, and terfenadine. The following table summarizes the range of reported IC50 values for these compounds, illustrating the variability observed in the literature.

CompoundReported IC50 Range (nM)Key Observations on Reproducibility
This compound (MK-499) 15 - 355A potent hERG blocker. The variability in its reported IC50, while present, appears less pronounced than for some other compounds. The seminal study by Mitcheson et al. (2000) reported a high potency of 32 nM.[1]
Dofetilide 7 - 161A widely used positive control in hERG assays. Its IC50 values show variability, for instance, a 10.4-fold difference was observed across different automated patch-clamp platforms.[2]
Cisapride 5 - 1500Known for significant protocol-dependent variability in its IC50 value, with reports of over 60-fold and even 1000-fold differences depending on the experimental conditions.[3][4]
Terfenadine 5 - 350Another compound with notable variability in reported IC50 values, which can be influenced by the specific patch-clamp protocol and cell line used.[3][4][5][6]

Note: The IC50 values are compiled from various sources employing different experimental methodologies, which contributes to the observed ranges.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of hERG block measurements:

  • Experimental Protocol: The voltage-clamp protocol used to elicit hERG currents significantly affects the measured IC50. Different protocols can favor different conformational states of the channel (open, closed, inactivated), to which drugs may have varying affinities.

  • Temperature: hERG channel kinetics are temperature-sensitive. Experiments conducted at room temperature versus physiological temperature (35-37°C) can yield different IC50 values.

  • Cell System: The choice of expression system (e.g., Xenopus oocytes, HEK293 cells, CHO cells) can influence the measured potency of a compound.

  • Compound Stability: The stability of the test compound in the experimental solutions is crucial. Degradation of the compound over the course of an experiment can lead to an underestimation of its potency. This compound, like many small molecules, is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro assays. While many compounds are stable in DMSO when stored properly (frozen and protected from light), long-term storage and multiple freeze-thaw cycles can lead to degradation.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of hERG assay results. Below is a representative manual patch-clamp protocol for assessing hERG block, based on methodologies reported in the literature.

Manual Patch-Clamp Protocol for hERG Current Measurement

This protocol is a representative example for whole-cell patch-clamp recording of hERG currents expressed in a mammalian cell line (e.g., HEK293).

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the hERG channel are cultured in appropriate media and conditions.

  • Cells are passaged regularly to maintain a healthy, sub-confluent population.

  • On the day of the experiment, cells are dissociated into a single-cell suspension.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 MgATP, 1 MgCl₂, 10 NaCl; pH adjusted to 7.2 with KOH.

  • Compound Stock Solution: this compound is dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Stock solutions should be stored at -20°C and protected from light. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at a controlled temperature (e.g., 37°C).

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.

  • A gigaohm seal is formed between the pipette and the cell membrane, followed by rupture of the membrane to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -80 mV.

4. Voltage-Clamp Protocol:

  • A standardized voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current.

  • The amplitude of the peak tail current is measured as an indicator of hERG channel activity.

5. Data Analysis:

  • The baseline hERG current is recorded in the absence of the test compound.

  • The cell is then perfused with the external solution containing various concentrations of this compound.

  • The steady-state block at each concentration is determined by measuring the reduction in the peak tail current amplitude compared to the baseline.

  • A concentration-response curve is generated, and the IC50 value is calculated by fitting the data to the Hill equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of the hERG channel and a typical experimental workflow for assessing hERG block.

hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG_Channel hERG (Kv11.1) Channel K_efflux K+ Efflux hERG_Channel->K_efflux Allows Depolarization Depolarization Depolarization->hERG_Channel Opens Repolarization Repolarization Action_Potential Cardiac Action Potential Repolarization->Action_Potential Shapes K_efflux->Repolarization Contributes to L706000 L-706000 L706000->hERG_Channel Blocks

Figure 1: Simplified signaling pathway of the hERG channel in cardiac repolarization and the inhibitory action of L-706000.

hERG_Block_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells Patch_Clamp Whole-cell patch-clamp Cell_Culture->Patch_Clamp Compound_Prep Prepare L-706000 solutions Apply_Compound Apply L-706000 at various concentrations Compound_Prep->Apply_Compound Record_Baseline Record baseline hERG current Patch_Clamp->Record_Baseline Record_Baseline->Apply_Compound Record_Block Record steady-state block Apply_Compound->Record_Block Measure_Current Measure peak tail current Record_Block->Measure_Current CRC Generate concentration-response curve Measure_Current->CRC Calculate_IC50 Calculate IC50 CRC->Calculate_IC50

References

Cross-Validation of L-706000 Free Base Effects: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the biological effects of L-706000 free base in different cell lines. Despite extensive searches for its mechanism of action, cellular targets, and cross-validation studies, no specific experimental data or detailed protocols concerning this compound could be retrieved. Therefore, a direct comparison of its performance with other alternatives, as initially requested, cannot be provided at this time.

This guide aims to address the core requirements of the original request by outlining the standard methodologies and signaling pathways that would typically be investigated for a novel compound. It will also provide templates for data presentation and visualizations that can be utilized once experimental data for this compound becomes available.

General Experimental Protocols for Assessing Compound Effects in Cell Lines

When evaluating a new compound like this compound, a series of standard in vitro experiments are typically conducted to determine its biological activity and mechanism of action. These protocols are essential for generating the quantitative data necessary for a comparative analysis.

1. Cell Viability and Cytotoxicity Assays:

  • Objective: To determine the effect of the compound on cell proliferation and survival.

  • Methodology:

    • Cell Seeding: Plate cells of interest (e.g., cancer cell lines, normal cell lines) in 96-well plates at a predetermined density.

    • Compound Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of this compound and a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Utilize assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), WST-1, or CellTiter-Glo® to measure metabolic activity, which correlates with the number of viable cells.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

2. Apoptosis Assays:

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with the compound and then stain with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent dye that enters necrotic cells). Analyze the stained cells using flow cytometry.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

3. Cell Cycle Analysis:

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Methodology:

    • Propidium Iodide Staining: Treat cells with the compound, fix them, and stain their DNA with PI. Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Potential Signaling Pathways for Investigation

Based on the general understanding of drug action in cancer cell lines, several key signaling pathways would be relevant to investigate for a novel compound. The specific pathways would depend on the initial screening results and the cellular context.

A common approach is to examine pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell growth, proliferation, and survival.

Below is a conceptual diagram illustrating a generic signaling pathway that could be investigated.

Generic Signaling Pathway for Compound Evaluation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response Leads to L706000 L706000 L706000->Kinase_2 Inhibits?

Caption: Hypothetical signaling pathway and a potential point of intervention for L-706000.

Experimental Workflow for Target Validation

Once a potential target or pathway is identified, a more focused experimental workflow is necessary to validate the findings.

Experimental Workflow for Target Validation Initial_Screening Initial Screening (e.g., Cell Viability Assay) Hypothesis_Generation Hypothesis Generation (e.g., L-706000 affects Pathway X) Initial_Screening->Hypothesis_Generation Western_Blot Western Blot Analysis (Phospho-protein levels) Hypothesis_Generation->Western_Blot Kinase_Assay In Vitro Kinase Assay (Direct Inhibition) Hypothesis_Generation->Kinase_Assay Gene_Knockdown Target Gene Knockdown/Knockout (e.g., CRISPR, siRNA) Hypothesis_Generation->Gene_Knockdown Conclusion Conclusion on Mechanism of Action Western_Blot->Conclusion Kinase_Assay->Conclusion Rescue_Experiment Rescue Experiment (Overexpression of target) Gene_Knockdown->Rescue_Experiment Rescue_Experiment->Conclusion

Caption: A typical workflow for validating the molecular target of a novel compound.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison across different cell lines and with alternative compounds.

Table 1: Comparative IC50 Values (µM) of this compound and Control Compounds

Cell LineThis compoundCompound A (Positive Control)Compound B (Negative Control)
Cell Line 1 Data UnavailableInsert DataInsert Data
Cell Line 2 Data UnavailableInsert DataInsert Data
Cell Line 3 Data UnavailableInsert DataInsert Data
Normal Cell Data UnavailableInsert DataInsert Data

Table 2: Effect of this compound on Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Insert DataInsert DataInsert Data
L-706000 (X µM) Data UnavailableData UnavailableData Unavailable
Positive Control Insert DataInsert DataInsert Data

Conclusion and Future Directions

While this guide provides a framework for the cross-validation of this compound effects in different cell lines, the lack of primary data prevents a direct comparative analysis. Future research should focus on generating the necessary experimental data through the standardized protocols outlined above. Once this foundational data is established, a comprehensive comparison with alternative compounds can be performed to fully characterize the therapeutic potential of this compound. Researchers are encouraged to publish their findings to contribute to the collective scientific understanding of this compound.

Assessing the Specificity of L-706000 Free Base for hERG Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-706000 free base, a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical tool in cardiovascular research. Understanding its specificity is paramount for interpreting experimental results and for cardiac safety assessment in drug development. This guide provides a comparative framework for evaluating the selectivity of L-706000 for hERG channels over other key cardiac ion channels, namely the fast sodium channel (Nav1.5) and the L-type calcium channel (Cav1.2).

Quantitative Profile of L-706000

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. While the high potency of L-706000 for hERG is well-documented, its activity against other cardiac ion channels is not as readily available in public literature, highlighting a critical data gap for a complete cardiac liability profile.

Target Ion ChannelCompoundIC50 (nM)Notes
hERG (Kv11.1) This compound 32 [1]Potent blockade, indicating high affinity for the hERG channel.
Nav1.5 This compound Data not availableEssential for assessing effects on cardiac depolarization.
Cav1.2 This compound Data not availableCrucial for evaluating impact on the plateau phase of the cardiac action potential.

Experimental Protocols for Determining Specificity

To ascertain the specificity of L-706000, its inhibitory effects on hERG, Nav1.5, and Cav1.2 channels should be directly compared using standardized electrophysiological techniques. The gold-standard method is the whole-cell patch-clamp assay performed on mammalian cell lines stably expressing the human recombinant ion channel of interest.

General Experimental Workflow

The following diagram outlines the typical workflow for assessing the specificity of a test compound against a panel of cardiac ion channels.

G cluster_prep Preparation cluster_exp Electrophysiology cluster_channels Target Channels cluster_analysis Data Analysis Compound Test Compound (L-706000) PatchClamp Whole-Cell Patch-Clamp Recording Compound->PatchClamp Cells HEK293 Cells expressing hERG, Nav1.5, or Cav1.2 Cells->PatchClamp hERG hERG Assay PatchClamp->hERG Nav Nav1.5 Assay PatchClamp->Nav Cav Cav1.2 Assay PatchClamp->Cav IC50 IC50 Determination (Concentration-Response Curves) hERG->IC50 Nav->IC50 Cav->IC50 Specificity Specificity Assessment (IC50 Ratio) IC50->Specificity

Experimental workflow for assessing ion channel specificity.
hERG (Kv11.1) Channel Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Establish a stable whole-cell recording configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

    • Perfuse the cells with increasing concentrations of L-706000.

    • Measure the inhibition of the hERG tail current at each concentration.

  • Data Analysis: Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the L-706000 concentration. Fit the data with the Hill equation to determine the IC50 value.

Nav1.5 Channel Assay
  • Cell Line: HEK293 cells stably expressing the Nav1.5 channel.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Establish a stable whole-cell recording.

    • Apply a voltage protocol designed to elicit peak Nav1.5 currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a series of depolarizing steps.

    • Apply a range of L-706000 concentrations to the cells.

    • Measure the reduction in the peak inward sodium current.

  • Data Analysis: Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Cav1.2 Channel Assay
  • Cell Line: HEK293 cells stably expressing the Cav1.2 channel complex (α1, β2, and α2δ subunits).

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Achieve a stable whole-cell configuration.

    • Use a voltage protocol appropriate for activating L-type calcium channels. This usually involves holding the cell at a depolarized potential (e.g., -40 mV) to inactivate sodium channels, followed by depolarizing steps to elicit calcium currents.

    • Perfuse with various concentrations of L-706000.

    • Measure the inhibition of the peak inward calcium current.

  • Data Analysis: Calculate the IC50 value from the concentration-response curve using the Hill equation.

Conclusion

L-706000 is a highly potent hERG channel blocker, a characteristic that makes it a valuable research tool and a compound with significant potential for cardiac effects. To fully characterize its specificity, and therefore its safety profile, it is essential to determine its potency against other critical cardiac ion channels like Nav1.5 and Cav1.2. The experimental protocols outlined above provide a standardized approach to obtaining the necessary IC50 values. A high ratio of Nav1.5 IC50 / hERG IC50 and Cav1.2 IC50 / hERG IC50 would indicate a high degree of specificity for the hERG channel. The absence of publicly available data for L-706000 on Nav1.5 and Cav1.2 channels underscores the importance of conducting these comparative studies for a comprehensive understanding of its electrophysiological effects.

References

Inconclusive Identity of L-706000 Impedes Direct Comparison of Free Base and Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate a comparative guide on the free base versus salt forms of L-706000 for experimental assays have been unsuccessful due to the inability to identify a chemical compound with this designation in publicly available scientific literature and chemical databases. Extensive searches for "L-706000" have consistently yielded results pertaining to unrelated commercial products, suggesting that the identifier may be inaccurate or an internal code not yet disclosed in the public domain.

Without a confirmed chemical structure and associated research, a direct comparison of its free base and salt forms regarding solubility, stability, and performance in experimental assays is not possible.

General Comparison: Free Base vs. Salt Form

In drug development and experimental research, the choice between using a free base or a salt form of a compound can significantly impact its physicochemical properties and biological performance.

PropertyFree BaseSalt FormExperimental Implication
Solubility Generally lower in aqueous media.Typically higher in aqueous media due to ionization.Salt forms are often preferred for in vitro assays requiring aqueous buffers to achieve desired concentrations and avoid precipitation.
Stability Can be more susceptible to degradation, particularly if the free base is oily or amorphous.Crystalline salts are often more chemically and physically stable, leading to a longer shelf life.For long-term studies or storage of stock solutions, the salt form may be more reliable.
Bioavailability May have lower oral bioavailability due to poor solubility and dissolution rate.Enhanced solubility can lead to improved dissolution and potentially higher oral bioavailability.In vivo oral dosing experiments may yield more consistent and higher exposures with a salt form.
Hygroscopicity Generally less hygroscopic.Can be more hygroscopic, which may affect accurate weighing and stability.Careful handling and storage conditions (e.g., desiccator) are important for hygroscopic salts.
Molecular Weight Lower molecular weight.Higher molecular weight due to the addition of the counter-ion.Molar concentrations should be calculated based on the specific molecular weight of the form being used.

Case Study: MK-0752, a Gamma-Secretase Inhibitor

MK-0752 is an investigational drug that has been evaluated in clinical trials for cancer. It functions by inhibiting gamma-secretase, an enzyme involved in the Notch signaling pathway.

Experimental Assays Involving Gamma-Secretase Inhibitors like MK-0752:
  • In Vitro Enzyme Assays: To determine the potency (e.g., IC50) of the inhibitor against purified gamma-secretase. For these assays, the compound is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into the aqueous assay buffer. The choice between a free base and a salt would primarily depend on solubility in the final assay concentration.

  • Cell-Based Assays: To assess the effect of the inhibitor on Notch signaling in cancer cell lines. Common assays include cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, and reporter gene assays for Notch pathway activation. Similar to enzyme assays, solubility in cell culture media is a critical factor.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity in animal models. The formulation for oral or parenteral administration would be heavily influenced by the physicochemical properties of the chosen form. A salt form with better aqueous solubility might be easier to formulate for intravenous injection, while for oral dosing, it could lead to better absorption.

Hypothetical Experimental Workflow for Comparing Free Base vs. Salt Form of a Compound like MK-0752:

Below is a generalized workflow that researchers would typically follow to compare the two forms of a compound.

A generalized workflow for comparing the free base and salt forms of a research compound.

Detailed Methodologies

Solubility Assessment

Protocol:

  • Add an excess amount of the compound (free base or salt form) to a known volume of the solvent of interest (e.g., water, PBS, cell culture medium).

  • Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

In Vitro Stability in Aqueous Buffers

Protocol:

  • Prepare a stock solution of the compound in an organic solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubate the solution at a specific temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the remaining parent compound using HPLC-UV or LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Conclusion

The inability to identify "L-706000" prevents a specific comparison of its free base and salt forms. However, the general principles outlined above provide a framework for researchers to consider when deciding which form of a compound to use in experimental assays. The choice will depend on a balance of properties, with solubility and stability being key determinants for the success of both in vitro and in vivo experiments. For any given compound, the empirical determination of these properties, as described in the example protocols, is essential for robust and reproducible research. Should a corrected identity for "L-706000" become available, a more targeted and detailed comparison could be generated.

A Comparative Analysis of L-706000 Free Base and Other Class III Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties and preclinical efficacy of L-706000 free base (MK-499), a potent Class III antiarrhythmic agent, with other drugs in its class, including amiodarone, sotalol, and dofetilide. The information is supported by experimental data to aid in research and development decisions.

Introduction to Class III Antiarrhythmics

Class III antiarrhythmic agents exert their effect primarily by blocking potassium channels involved in the repolarization phase of the cardiac action potential. This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes, thereby suppressing re-entrant arrhythmias. The primary target for many of these drugs is the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).

Electrophysiological Profile: A Quantitative Comparison

The potency of Class III antiarrhythmics is often quantified by their ability to block the hERG/IKr channel, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

DrugIC50 for hERG/IKr BlockPrimary Mechanism of ActionAdditional Mechanisms
L-706000 (MK-499) free base 32 nM[1]Potent hERG channel blocker[1]-
Dofetilide 7-13 nM[2][3]Selective IKr blocker[4]Minimal effect on other channels at clinical concentrations[4]
Sotalol 52-343 µM[2][3]IKr blocker[2][3]Non-selective β-adrenergic blocker[5][6]
Amiodarone 2.8 µM (short-term)[7]IKr blocker[7]Blocks sodium and calcium channels, and has α- and β-adrenergic blocking properties.[8][9]

Preclinical Efficacy in Animal Models

The in vivo effects of these agents, particularly their ability to prolong the QT interval (a surrogate marker for APD prolongation), are crucial indicators of their antiarrhythmic potential.

DrugEffect on QTc Interval in Conscious Dogs
L-706000 (MK-499) Significant increase in QTc interval[10]
Dofetilide -
Sotalol -
Amiodarone -

Note: While direct comparative data for all drugs in the same canine model was not found in the initial search, L-706000 (MK-499) has been shown to significantly prolong the QTc interval in this model, consistent with its potent IKr blocking activity.

Signaling Pathways and Experimental Workflows

To understand the evaluation process of these compounds, the following diagrams illustrate the primary signaling pathway affected by Class III antiarrhythmics and a typical experimental workflow for their preclinical assessment.

class_iii_moa Class III Antiarrhythmics Class III Antiarrhythmics K+ Channels (hERG/IKr) K+ Channels (hERG/IKr) Class III Antiarrhythmics->K+ Channels (hERG/IKr) Block K+ Efflux K+ Efflux K+ Channels (hERG/IKr)->K+ Efflux Decreased Repolarization Repolarization K+ Efflux->Repolarization Delayed Action Potential Duration Action Potential Duration Repolarization->Action Potential Duration Prolonged Effective Refractory Period Effective Refractory Period Action Potential Duration->Effective Refractory Period Increased Suppression of Re-entrant Arrhythmias Suppression of Re-entrant Arrhythmias Effective Refractory Period->Suppression of Re-entrant Arrhythmias experimental_workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Patch Clamp Patch Clamp hERG/IKr IC50 hERG/IKr IC50 Patch Clamp->hERG/IKr IC50 Langendorff Heart Langendorff Heart hERG/IKr IC50->Langendorff Heart APD & ERP Measurement APD & ERP Measurement Langendorff Heart->APD & ERP Measurement Canine Arrhythmia Model Canine Arrhythmia Model APD & ERP Measurement->Canine Arrhythmia Model QTc Prolongation & Antiarrhythmic Efficacy QTc Prolongation & Antiarrhythmic Efficacy Canine Arrhythmia Model->QTc Prolongation & Antiarrhythmic Efficacy

References

Validating L-706000 Free Base IC50 Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the IC50 values of L-706000 free base, a potent hERG channel blocker. Understanding the nuances of different experimental platforms is crucial for accurate and reproducible results in cardiac safety profiling.

This compound is a well-characterized Class III antiarrhythmic agent that specifically blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a potential risk for life-threatening arrhythmias. Therefore, precise determination of the half-maximal inhibitory concentration (IC50) of compounds like L-706000 is a cornerstone of preclinical safety assessment.

Comparative Analysis of L-706000 IC50 Values

Experimental PlatformCommon Cell LinesKey FeaturesPotential for Variability
Manual Patch-Clamp HEK293, CHOConsidered the "gold standard" for its high-quality data and flexibility. Allows for detailed biophysical characterization of ion channel block.[1][2]Operator-dependent, low throughput.
Automated Patch-Clamp HEK293, CHOHigh-throughput screening capabilities, providing faster and more standardized results compared to manual patch-clamp.[3][4][5]Can be sensitive to cell quality and compound precipitation. May have lower data resolution than manual patch-clamp.[2]
Fluorescence-Based Assays (e.g., Thallium Flux) HEK293, U2OSHigh-throughput format suitable for primary screening. Measures ion flux as an indicator of channel activity.Indirect measure of channel block, which can be influenced by off-target effects.

Note: HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells are the most commonly used recombinant cell lines for stably expressing the hERG channel for these assays.[3][6][7][8][9] While both are robust expression systems, differences in cellular machinery could potentially influence the measured IC50 values.

Experimental Protocols

Accurate IC50 determination relies on meticulous experimental execution. Below is a detailed protocol for determining the IC50 of L-706000 using an automated patch-clamp system, a widely adopted method in drug discovery.

Automated Patch-Clamp Protocol for hERG Inhibition Assay

1. Cell Culture and Preparation:

  • Culture CHO cells stably expressing the hERG channel in appropriate media and conditions.

  • Prior to the experiment, harvest the cells and ensure a single-cell suspension with high viability.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to obtain a range of concentrations to generate a dose-response curve. It is recommended to test at least 4 concentrations that result in ~20% to ~80% current inhibition.

3. Automated Patch-Clamp Electrophysiology:

  • Utilize a high-throughput automated patch-clamp system.

  • Load the cell suspension and compound solutions onto the system's plate.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is where the effect of hERG blockers is most prominent.

  • Record baseline hERG currents before and after the application of different concentrations of L-706000.

4. Data Analysis:

  • Measure the peak tail current amplitude at each drug concentration.

  • Normalize the current inhibition relative to the control (vehicle) response.

  • Plot the percentage of inhibition against the logarithm of the L-706000 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

L-706000 exerts its effect by directly blocking the pore of the hERG potassium channel. This channel plays a crucial role in Phase 3 of the cardiac action potential, which is the repolarization phase where the cell returns to its resting membrane potential. By blocking the outward flow of potassium ions through the hERG channel, L-706000 delays this repolarization process, leading to a prolongation of the action potential duration.

IC50_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Preparation (L-706000 Serial Dilution) C Automated Patch-Clamp (or other platform) A->C B Cell Culture (hERG-expressing cells) B->C D Measure hERG Current Inhibition C->D E Generate Dose-Response Curve D->E F Calculate IC50 Value E->F

References

A Comparative Guide to State-Dependent hERG Blockade: Evaluating L-706000 Free Base Against Established Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the state-dependent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel by novel compounds, exemplified by a hypothetical analysis of L-706000 free base against well-characterized hERG blockers. A thorough understanding of a compound's interaction with the hERG channel is critical for early-stage cardiac safety assessment in drug development.

Disclaimer: Extensive searches of publicly available scientific literature did not yield specific data on the state-dependent block of the hERG channel by this compound. Therefore, this guide utilizes data from established hERG blockers—Dofetilide (B1670870), Terfenadine, and MK-499—to illustrate the required comparative data and experimental methodologies. The sections pertaining to L-706000 are presented as placeholders to be populated with experimental data.

Comparative Analysis of hERG Channel Blockers

The following tables summarize key quantitative parameters for evaluating the state-dependent block of hERG channels.

Table 1: Potency of hERG Channel Blockade (IC50 Values)

CompoundIC50 (nM)Cell LineTemperature (°C)Voltage ProtocolCitation
This compound Data not available----
Dofetilide12 ± 2HEK293Not SpecifiedDepolarizing pulses[1]
Terfenadine350Xenopus oocytesNot SpecifiedDepolarizing pulses[2]
Terfenadine330Xenopus oocytesNot SpecifiedNot Specified[3]
MK-499123 ± 12Xenopus oocytesNot SpecifiedTest potential of -20 mV[4]
MK-49932 ± 4Not SpecifiedNot SpecifiedNot Specified[5]

Table 2: Kinetics of hERG Channel Blockade

CompoundOnset of BlockOffset of BlockState DependenceTrappingCitation
This compound Data not availableData not availableData not availableData not available-
DofetilideSlow (τ = 5.2 ± 0.6 s at +10 mV with 300 nM)SlowOpen/activated channel blockerYes[1]
TerfenadineSlow, pulse-dependentUltra-slow recovery from closed stateOpen-channel blockerYes[2]
MK-499Progressive reduction in current with depolarizationVery slow, essentially irreversiblePreferential block of open channelsYes[5][6]

Experimental Protocols

Accurate assessment of state-dependent hERG blockade relies on precise electrophysiological techniques. The following outlines a typical experimental protocol using the whole-cell patch-clamp technique.

1. Cell Culture and Expression System:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH).

  • The external solution typically contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

3. Voltage-Clamp Protocols:

  • To assess state-dependence, various voltage protocols are employed to elicit currents when the channel is predominantly in the closed, open, or inactivated state.

  • Resting/Closed State Block: The compound is applied at a negative holding potential (e.g., -80 mV) where the channels are in the closed state. A subsequent depolarizing pulse is applied to assess the degree of block.

  • Open/Activated State Block: A depolarizing pulse (e.g., to +20 mV) is applied to open the channels, and the compound's effect on the peak current is measured. The development of block during a sustained depolarization is indicative of open-channel block.

  • Inactivated State Block: A strong depolarizing pulse (e.g., to +60 mV) is used to induce inactivation, and the compound's effect on the tail current upon repolarization is assessed.

  • Use-Dependence Protocol: Repetitive depolarizing pulses at different frequencies (e.g., 0.1 Hz and 1 Hz) are applied to determine if the block accumulates with repeated channel opening.

4. Data Analysis:

  • The fractional block is calculated as (1 - I_drug / I_control) * 100%, where I_drug is the current in the presence of the compound and I_control is the current in its absence.

  • Concentration-response curves are generated by plotting the fractional block against the compound concentration and fitted with the Hill equation to determine the IC50 value.

  • The kinetics of block (onset and offset) are determined by fitting the time course of current inhibition with exponential functions.

Visualizing Experimental Workflows and Channel Gating

hERG Channel Gating and Drug Interaction

The following diagram illustrates the different conformational states of the hERG channel and the potential points of interaction for a blocking compound.

hERG_Gating cluster_states hERG Channel States cluster_drug Drug Interaction Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation (Sustained Depolarization) Inactivated->Open Recovery Drug L-706000 Drug->Open Binds to open state Drug->Inactivated Binds to inactivated state

Caption: hERG channel state transitions and potential drug interaction points.

Experimental Workflow for Assessing State-Dependent hERG Block

This diagram outlines the typical workflow for an electrophysiological study aimed at characterizing the state-dependent block of the hERG channel.

experimental_workflow start Start: Prepare hERG-expressing cells patch Establish whole-cell patch-clamp configuration start->patch control_rec Record baseline hERG currents using various voltage protocols patch->control_rec drug_app Apply L-706000 / Comparator Drug control_rec->drug_app drug_rec Record hERG currents in the presence of the drug drug_app->drug_rec washout Washout drug and record recovery drug_rec->washout analysis Data Analysis: - IC50 determination - Kinetic analysis - State-dependence assessment washout->analysis end End: Comparative assessment analysis->end

Caption: Workflow for electrophysiological assessment of hERG channel blockade.

References

Safety Operating Guide

Proper Disposal of L-706000 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. L-706000 free base, a potent hERG channel blocker classified as a Class III antiarrhythmic agent, requires specific handling and disposal procedures due to its pharmacological activity.[1] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.

Summary of Key Information

For quick reference, the following table summarizes the essential data for this compound.

PropertyValue
Chemical Name This compound (also known as MK-499 free base)
CAS Number Not explicitly found for the free base in the search results.
Molecular Formula C25H29N3O3S
Molecular Weight 467.58 g/mol
Primary Hazard Potent hERG channel blocker; Class III antiarrhythmic agent.[1]
Primary Use Research on malignant ventricular tachycardia.[1]

Disposal Protocol

Given the potent biological activity of this compound, it should be treated as hazardous waste. Direct disposal into sanitary sewers or regular trash is not advised. The following step-by-step protocol outlines the recommended disposal procedure.

Experimental Protocol: Disposal of this compound

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and any known hazard symbols.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure the waste is disposed of in compliance with all local, state, and federal regulations.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent. Dispose of the cleaning materials as hazardous waste.

Signaling Pathway and Mechanism of Action

L-706000 is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[1] These channels are critical for the repolarization phase of the cardiac action potential. By blocking these channels, L-706000 prolongs the action potential duration, which is the characteristic mechanism of Class III antiarrhythmic agents.

L706000_Mechanism_of_Action cluster_cardiomyocyte Cardiac Myocyte cluster_invisible Cardiac Myocyte L706000 L-706000 free base hERG hERG K+ Channel L706000->hERG K_ion K+ Efflux Repolarization Membrane Repolarization hERG->Repolarization Inhibits K_ion->Repolarization AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens Arrhythmia_Control Control of Arrhythmias AP_Duration->Arrhythmia_Control

References

Essential Safety and Logistics for Handling L-706000 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

Summary of Hazards

L-706000 free base is a potent hERG channel blocker with an IC50 of 32 nM.[1] H-hERG (human Ether-à-go-go-Related Gene) channel blockers are a significant concern in drug development due to their potential to cause serious cardiac arrhythmias.[2][3][4] While specific toxicological data for this compound is limited in the public domain, related compounds like methanesulfonamide (B31651) are known to cause skin and serious eye irritation.[5][6][7][8] Therefore, it is prudent to handle this compound as a hazardous compound with potential for cardiac effects and local irritation.

Hazard ClassificationDescription
Target Organ Toxicity Potent hERG channel blocker, which can lead to cardiac arrhythmia.[1][2][3]
Skin Irritation Assumed to be a potential skin irritant based on related compounds.[5][6][7]
Eye Irritation Assumed to be a potential serious eye irritant based on related compounds.[5][6][7]
Ingestion Assumed to be harmful if swallowed.
Inhalation Assumed to be harmful if inhaled as a dust or aerosol.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound.

Recommended PPE
PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn.[5][6] Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.[5][6][7]
Skin and Body Protection A lab coat must be worn.[6] For operations with a higher risk of splashes or aerosol generation, consider chemical-resistant coveralls.
Respiratory Protection For handling powders or creating solutions, work in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plans

Experimental Workflow

The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_spill Prepare Spill Kit gather_ppe->prep_spill weigh Weigh Compound in Fume Hood prep_spill->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Surfaces conduct_exp->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid

Safe Handling Workflow for this compound

Step-by-Step Handling Procedures
  • Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary PPE before beginning work.

    • Ensure a spill kit containing appropriate absorbent materials is readily accessible.

  • Handling :

    • When weighing the solid compound, perform this task within a chemical fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Conduct all experimental procedures involving this compound in a well-ventilated area, preferably a fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

  • Cleanup :

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan
  • Liquid Waste : All liquid waste containing this compound should be collected in a designated, properly labeled hazardous waste container. Do not dispose of it down the drain.[9]

  • Solid Waste : All solid waste, including contaminated gloves, weigh paper, and pipette tips, should be placed in a sealed bag and disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-706000 free base
Reactant of Route 2
L-706000 free base

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.